Benzo[g]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[g]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMRLVBSKVCUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512334 | |
| Record name | Benzo[g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260-50-4 | |
| Record name | Benzo[g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Benzo[g]quinoxaline Core
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Privileged Scaffold
Benzo[g]quinoxaline is a polycyclic heteroaromatic compound forged from the fusion of a naphthalene ring system with a pyrazine ring.[1][2][3] This unique molecular architecture results in a rigid, planar scaffold that has captured significant attention in medicinal chemistry and materials science.[1][4] Its derivatives form the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][3][4] Furthermore, the unique photophysical properties stemming from its extended π-conjugated system make it a valuable component in the development of organic electronics.[2][5] This guide provides a detailed exploration of the this compound core, from its fundamental structure and properties to its synthesis and critical applications in modern research and development.
Part 1: The Core Scaffold: Structure and Properties
Molecular Architecture
The fundamental structure of this compound, with the chemical formula C₁₂H₈N₂, consists of a benzene ring fused to a quinoxaline moiety (a benzene ring fused to a pyrazine ring).[5][6] This fusion creates a tetracyclic system that is isosteric to anthracene, but with nitrogen atoms at positions 1 and 4 of the central ring system, profoundly influencing its electronic properties and biological interactions.
Caption: Chemical structure of the this compound scaffold.
Physicochemical Properties
The inherent properties of the this compound core are foundational to its application. These data provide a baseline for researchers in designing synthetic routes and predicting solubility and reactivity.
| Property | Value | Source |
| CAS Number | 260-50-4 | [2][5][6] |
| Molecular Formula | C₁₂H₈N₂ | [5][6] |
| Molecular Weight | 180.21 g/mol | [5][6] |
| Appearance | Pale yellow to greyish yellow powder | [5] |
| Melting Point | 125 - 129 °C | [5] |
Spectroscopic Signature
Characterization of this compound and its derivatives relies on standard spectroscopic techniques. The unique electronic and structural features give rise to a distinct signature.
-
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region. Protons on the pyrazine ring typically appear as distinct singlets, while the protons on the fused naphthalene system present as a series of multiplets. For example, in certain derivatives, the protons at the H-5 and H-10 positions appear as a characteristic singlet around 8.81 ppm.[7]
-
¹³C NMR: The carbon spectrum shows a series of signals in the aromatic region (typically δ 127-151 ppm). The carbons adjacent to the nitrogen atoms (C=N) are deshielded and appear at the lower end of this range, for instance, around δ 150.49 and 145.34 ppm in some derivatives.[7]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands corresponding to the C=N stretching of the pyrazine ring (approx. 1656 cm⁻¹) and aromatic C=C stretching vibrations (approx. 1605, 1583 cm⁻¹).[6][7][8]
-
UV-Vis Spectroscopy: The extended conjugation of the molecule results in strong UV-Vis absorbance. The spectrum typically shows an intense absorbance band around 270 nm and a less intense set of bands at longer wavelengths (e.g., λₘₐₓ = 380 nm).[9][10]
Part 2: Synthesis of the this compound Core
Foundational Synthetic Strategy: Condensation Chemistry
The most prevalent and versatile method for synthesizing the this compound scaffold is the condensation of a naphthalene-based ortho-diamine with a 1,2-dicarbonyl compound.[11][12][13] The archetypal reaction involves reacting 2,3-diaminonaphthalene with an α-diketone, such as benzil.
Causality of Experimental Choice: This synthetic route is favored for several reasons:
-
High Atom Economy: The reaction is a condensation, typically with the loss of two water molecules, making it an efficient process.
-
Modular Design: The key advantage is its modularity. By selecting different substituted 1,2-dicarbonyl compounds, a diverse library of derivatives can be synthesized with specific functionalities at the 2 and 3 positions of the quinoxaline ring system.[9] This is critical for structure-activity relationship (SAR) studies in drug development.
-
Robustness: The reaction generally proceeds with high yields under relatively mild conditions, often catalyzed by a weak acid.[12][13]
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 2,3-Diphenylthis compound
This protocol describes a self-validating system for producing a common this compound derivative, adapted from established literature procedures.[9]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-diaminonaphthalene (1.0 mmol, 158.2 mg) and benzil (1.0 mmol, 210.2 mg).
-
Solvent Addition: Add 20 mL of ethanol, followed by 2 mL of glacial acetic acid to act as a catalyst. The acid protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the diamine.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation of the product.
-
Purification: Collect the resulting solid precipitate by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove residual impurities.
-
Drying and Characterization: Dry the product under vacuum. The final product, 2,3-diphenylthis compound, should be obtained as yellow crystals. Confirm its identity and purity using NMR, IR spectroscopy, and melting point analysis.
Part 3: Applications in Research and Development
A Privileged Scaffold in Medicinal Chemistry
The this compound core is considered a "privileged scaffold" because its derivatives can interact with a wide range of biological targets.[4] Its rigid, planar structure is ideal for intercalating into DNA, while the nitrogen atoms provide sites for hydrogen bonding, and the variable positions (especially C2 and C3) allow for the attachment of diverse functional groups to fine-tune activity and selectivity.
Anticancer Drug Development
The most significant application of this scaffold is in oncology. This compound derivatives are chromophore-modified analogs of potent anticancer agents like Mitoxantrone and Doxorubicin.[7][14]
-
Mechanism of Action - DNA Intercalation & Topoisomerase Inhibition: The planar tetracyclic structure allows these molecules to insert themselves between the base pairs of DNA (intercalation).[14] This physical blockade disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, many derivatives are potent inhibitors of Topoisomerase IIβ, an enzyme crucial for managing DNA topology during replication.[7] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to permanent double-strand breaks in the DNA, a catastrophic event for the cancer cell.
-
Induction of Apoptosis: Specific derivatives have been shown to be potent inducers of apoptosis. For instance, in MCF-7 breast cancer cells, certain 2,4-disubstituted benzo[g]quinoxalines were found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, tipping the cellular balance towards programmed cell death.[7][14]
-
This compound-5,10-diones: This specific subclass, analogous to anthracycline antibiotics, has been extensively reviewed for its antitumor properties.[11][15][16] The dione functionality is critical for their biological activity, often involving redox cycling and the generation of reactive oxygen species that contribute to their cytotoxicity.
Materials Science and Photonics
Beyond medicine, the unique electronic properties of the this compound core are exploited in materials science.
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield and thermal stability of some derivatives make them excellent candidates for use as emitter or host materials in OLEDs, contributing to the efficiency and performance of electronic displays.[5]
-
Fluorescent Probes: The inherent fluorescence of the scaffold allows for its use in developing probes for biological imaging.[5] By attaching specific targeting moieties, these compounds can be designed to light up particular cellular components or processes, enabling real-time visualization.[5]
Conclusion
The this compound core represents a masterful piece of molecular engineering. Its structure is a harmonious blend of a rigid polycyclic aromatic system and reactive heterocyclic nitrogens. This combination, coupled with a versatile and modular synthesis, provides a robust platform for innovation. For drug development professionals, it is a proven scaffold for creating potent anticancer agents that target the very heart of cellular replication. For materials scientists, its photophysical properties offer a pathway to next-generation organic electronics. As research continues to uncover new derivatives and applications, the this compound scaffold is set to remain a cornerstone of advanced chemical and biological research.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 260-50-4: this compound | CymitQuimica [cymitquimica.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Benzo(g)quinoxaline | C12H8N2 | CID 12886698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 14. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 15. A Survey of Synthetic Routes and Antitumor Activities for Benzo[ g]quinoxaline-5,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to Benzo[g]quinoxaline Derivatives and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[g]quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] These derivatives are largely synthetic and have garnered significant attention due to their wide spectrum of pharmacological activities.[1][2] The structural versatility of the this compound nucleus allows for extensive functionalization, leading to a diverse array of biological properties, including potent anticancer and antimicrobial activities.[3][4] This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and biological activities of this compound derivatives, complete with detailed experimental protocols and data presented for comparative analysis.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives is primarily achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] However, various other strategies, including Diels-Alder reactions, have been developed to access diverse analogues.[6]
General Synthetic Workflow
A typical workflow for the development and evaluation of novel this compound derivatives is outlined below. This process begins with the chemical synthesis and purification of the target compounds, followed by structural confirmation using various spectroscopic techniques. Subsequently, the synthesized derivatives undergo a battery of in vitro biological assays to determine their therapeutic potential.
Figure 1: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Synthesis of 2-(4-Chlorophenyl)this compound
This protocol details the synthesis of a representative this compound derivative, 2-(4-chlorophenyl)this compound, through a two-step process involving condensation followed by dehydrogenation.[3]
Step 1: Synthesis of 3-(4-chlorophenyl)-1,2-dihydrothis compound
-
Reactants: Naphthalene-2,3-diamine and 4-chlorophenacyl bromide.
-
Procedure:
-
A mixture of naphthalene-2,3-diamine (1 mmol) and 4-chlorophenacyl bromide (1 mmol) is prepared in methanol.
-
Fused sodium acetate is added to the mixture.
-
The reaction mixture is refluxed.
-
After cooling, the resulting precipitate of 3-(4-chlorophenyl)-1,2-dihydrothis compound is collected by filtration.
-
Step 2: Synthesis of 2-(4-Chlorophenyl)this compound
-
Reactant: 3-(4-chlorophenyl)-1,2-dihydrothis compound.
-
Procedure:
-
A solution of 3-(4-chlorophenyl)-1,2-dihydrothis compound in acetic anhydride (25 mL) is refluxed for 2 hours.[3]
-
The solution is then cooled and poured into ice-cold water with stirring.[3]
-
The reaction mixture is left to stand for 24 hours.[3]
-
The solid product, 2-(4-chlorophenyl)this compound, is collected by filtration, washed with water, dried, and crystallized from a suitable solvent.[3]
-
Synthesis of this compound-5,10-diones via Diels-Alder Reaction
This method outlines the synthesis of this compound-5,10-diones using a Diels-Alder reaction, a powerful tool for constructing cyclic systems.[6]
-
Preparation of Dienophile (Quinoxaline-5,8-dione):
-
Quinoxaline-5,8-diones are prepared from the condensation of an o-diamine with a 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) followed by oxidation with ceric ammonium nitrate (CAN).[6]
-
-
Diels-Alder Cycloaddition:
-
The quinoxaline-5,8-dione is reacted with a suitable diene (e.g., isoprene) in a suitable solvent.
-
The reaction mixture is heated under reflux to facilitate the cycloaddition.
-
-
Aromatization:
-
The resulting cycloadduct is aromatized, often by air oxidation in the presence of a base (e.g., ethanolic KOH), to yield the final this compound-5,10-dione derivative.[6]
-
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[3]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
After the initial incubation, the old medium is removed, and 100 µL of the medium containing various concentrations of the test compounds is added to the wells.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[3]
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Topoisomerase IIβ Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of topoisomerase IIβ, a key enzyme in DNA replication and a target for many anticancer drugs.[3]
-
Assay Kit: A commercially available Human DNA topoisomerase IIβ ELISA kit is typically used.
-
Procedure:
-
The assay is performed according to the manufacturer's instructions.
-
Briefly, various concentrations of the test compound and a known topoisomerase IIβ inhibitor (e.g., doxorubicin) are incubated with the enzyme and its DNA substrate.
-
The inhibitory activity is determined by measuring the amount of relaxed DNA produced by the enzyme using an ELISA-based detection method.[3]
-
Apoptosis Induction Assay (Bax and Bcl-2 Levels)
This assay measures the levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 to determine if the compounds induce apoptosis.[3]
-
Assay Kit: Commercially available ELISA kits for Bax and Bcl-2 are used.
-
Procedure:
-
Cancer cells are treated with the this compound derivatives for a specified period.
-
Following treatment, the cells are lysed, and the protein concentrations in the lysates are determined.
-
The levels of Bax and Bcl-2 in the cell lysates are quantified using the respective ELISA kits according to the manufacturer's protocols.[3] An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.
-
Physicochemical and Biological Properties
The properties of this compound derivatives can be fine-tuned by altering the substituents on the core structure. This allows for the optimization of their physicochemical characteristics and biological activities.
Physicochemical Properties
A summary of key physicochemical properties for selected this compound derivatives is presented below. These properties are crucial for understanding the compounds' absorption, distribution, metabolism, and excretion (ADME) profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| 2-(4-Chlorophenyl)this compound | C₁₈H₁₁ClN₂ | 290.75 | 168-170 | IR (KBr, cm⁻¹): 1656 (C=N). ¹H NMR (DMSO-d₆): δ 9.66 (s, 1H, CH=N), 8.81 (s, 2H, H-5 and H-10 of quinoxaline ring). ¹³C NMR (DMSO-d₆): δ 150.49, 145.34 (C=N). MS (m/z): 290 (M⁺).[3] |
| 3-(4-Chlorophenyl)-1,2-dihydrothis compound | C₁₈H₁₃ClN₂ | 292.76 | 195-197 | IR (KBr, cm⁻¹): 3225 (NH). ¹H NMR (DMSO-d₆): δ 9.58 (s, 1H, NH-C=), 4.16 (d, 2H, NCH₂).[3] |
| Quinoxaline | C₈H₆N₂ | 130.15 | 29-30 | Soluble in water, weak base (pKa = 0.56).[7] |
Biological Properties: Anticancer and Antimicrobial Activity
This compound derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. Their mechanism of action often involves the inhibition of key cellular processes.
Many this compound derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.[3] A key mechanism of their anticancer effect is the induction of apoptosis.
Figure 2: Proposed mechanism of apoptosis induction by this compound derivatives.
The table below summarizes the in vitro anticancer activity of selected this compound derivatives against the MCF-7 breast cancer cell line.
| Compound | IC₅₀ (µM) vs. MCF-7 | Reference |
| 2-(4-Chlorophenyl)this compound (Compound 3) | 2.89 | [3] |
| Doxorubicin (Reference Drug) | 2.01 | [3] |
| Derivative 9 (with dibromo substitution) | 8.84 | [3] |
| Derivative 4 (without dibromo substitution) | 16.22 | [3] |
Certain this compound derivatives also exhibit promising activity against various microbial pathogens. The table below presents the minimum inhibitory concentration (MIC) values for selected compounds against different microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 10 (pentacyclic) | Candida albicans | 16 | [8] |
| Compound 10 (pentacyclic) | Aspergillus flavus | 16 | [8] |
| Gentamycin (Reference) | Staphylococcus aureus | - (Inhibition zone: 24 mm) | [8] |
| Ketoconazole (Reference) | Candida albicans | - (Inhibition zone: 20 mm) | [8] |
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and development. Their straightforward synthesis, coupled with the tunability of their physicochemical and biological properties, makes them attractive candidates for further investigation as anticancer and antimicrobial agents. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel this compound-based therapeutics. Future research should focus on expanding the structure-activity relationship studies, optimizing the ADME properties, and conducting in vivo efficacy and safety evaluations of the most promising lead compounds.
References
- 1. Synthesis of this compound-5,10-Dione Based Pyridine Derivatives and their Antimycobacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Survey of Synthetic Routes and Antitumor Activities for this compound-5,10-diones [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
The Core Photophysical Properties of Benzo[g]quinoxaline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental photophysical properties of benzo[g]quinoxaline and its derivatives. This compound, a nitrogen-containing polycyclic aromatic hydrocarbon, has garnered significant interest in various scientific fields, including materials science and medicinal chemistry, owing to its unique electronic and fluorescent properties.[1] This document details its synthesis, photophysical characteristics, and the experimental protocols used for their determination, with a focus on providing a practical resource for researchers.
Synthesis of this compound Derivatives
The most common and straightforward synthesis of this compound derivatives involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2] A widely used derivative, 2,3-diphenylthis compound, is synthesized by reacting 2,3-diaminonaphthalene with benzil.[3][4]
General Synthesis Protocol for 2,3-Diphenylthis compound
A typical synthesis procedure involves dissolving benzil in a warm solvent, such as rectified spirit or ethanol, and then adding a solution of o-phenylenediamine in the same solvent.[5] The mixture is then heated, typically on a water bath, for approximately 30 minutes.[5] Upon cooling and the addition of water to induce precipitation, the crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent like aqueous ethanol.[5] Alternative methods utilizing ultrasonic radiation have been shown to significantly improve yields and reduce reaction times, aligning with the principles of green chemistry.[2]
Photophysical Properties
This compound and its derivatives exhibit interesting photophysical behaviors, including characteristic absorption and emission profiles and the ability to undergo photodimerization. These properties are often influenced by the solvent environment and the nature of substituents on the quinoxaline core.
Absorption and Emission Spectra
Derivatives of this compound typically display strong absorption bands in the ultraviolet (UV) region and less intense bands at longer wavelengths.[3] For instance, 2,3-diphenylthis compound in acetonitrile exhibits a strong absorbance at 270 nm with a less intense band with a maximum at 380 nm.[3] The absorption spectra of these compounds can be influenced by the solvent.[6]
The fluorescence of this compound derivatives is a key feature, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1] The emission spectra are also solvent-dependent. For example, some quinoxaline derivatives show a bathochromic (red) shift in their emission spectra with increasing solvent polarity.[7]
Table 1: Photophysical Data for this compound Derivatives
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) | Reference(s) |
| 2,3-Diphenylthis compound | Acetonitrile | 270, 380 | - | - | - | 1.9 ± 0.1 | [3] |
| 2,3-Diphenylthis compound | Cyclohexane | - | - | - | - | < 0.5 | [3] |
| Substituted 2-phenylthis compound (3d) | Ethylene glycol-glycerol mixtures | - | - | Viscosity-dependent | - | - | [8] |
| Substituted 2-phenylthis compound (3e) | Ethylene glycol-glycerol mixtures | - | - | Viscosity-dependent | - | - | [8] |
| Quinoxaline-based compound 2 | THF | 371 | - | ≤ 425 | - | - | [9] |
| Quinoxaline-based compound 3 | THF | 369 | - | ≤ 425 | - | - | [9] |
| Quinoxaline-based compound 4 | THF | 367 | - | ≤ 425 | - | - | [9] |
| Quinoxaline-based compound 1 | THF | 364 | - | ≤ 425 | - | - | [9] |
Photodimerization
A significant photochemical reaction of 2,3-diarylbenzo[g]quinoxalines is their ability to undergo [4+4] photocycloaddition upon irradiation with UV light, leading to the formation of a photodimer.[10] For example, irradiating 2,3-diphenylthis compound with 350 nm light results in the formation of a head-to-tail photodimer.[10] This process is reversible either thermally at elevated temperatures or photochemically by irradiation at a different wavelength.[10] Unlike many anthracene derivatives, the photodimerization of 2,3-diphenylthis compound is not sensitive to the presence of oxygen, meaning it does not readily form endoperoxides.[3] This suggests that the photodimerization occurs from the singlet excited state.[3]
Experimental Protocols
Accurate characterization of the photophysical properties of this compound and its derivatives requires standardized experimental procedures. The following sections outline the methodologies for key photophysical measurements.
UV-Vis Absorption Spectroscopy
Objective: To measure the absorption spectrum of a compound and determine its molar extinction coefficient (ε).
Procedure:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes to ensure a stable output.[11]
-
Solvent Blank: Fill a quartz cuvette with the spectroscopic grade solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum.[11]
-
Sample Preparation: Prepare a stock solution of the this compound derivative in the chosen solvent of a known concentration. From this stock solution, prepare a series of dilutions.
-
Measurement: Record the absorption spectrum for each dilution. The absorbance should ideally be kept below 1 to ensure linearity according to the Beer-Lambert law.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated from the slope of a plot of absorbance versus concentration at λ_abs, using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Steady-State Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum of a compound.
Procedure:
-
Instrument Preparation: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Solvent Blank: Record the emission spectrum of the pure solvent to identify any background fluorescence.
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Measurement: Place the cuvette in the sample holder. Set the excitation wavelength (usually at the λ_abs of the lowest energy absorption band) and scan a range of emission wavelengths.
-
Data Analysis: The resulting spectrum will show the fluorescence intensity as a function of wavelength. The wavelength of maximum emission (λ_em) can be determined from this plot.
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
Objective: To determine the efficiency of fluorescence of a compound relative to a known standard.
Procedure:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.[12]
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.[13]
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear and pass through the origin.
-
The quantum yield of the sample (Φ_x) is calculated using the following equation:[12] Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where Φ_st is the quantum yield of the standard, Grad are the gradients of the linear plots, and n are the refractive indices of the solvents.
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime (τ_f) of a compound.
Procedure:
-
Instrument Setup: A typical TCSPC setup consists of a pulsed light source (e.g., a laser), a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics (a time-to-amplitude converter and a multichannel analyzer).[14][15][16]
-
Sample Preparation: Prepare a dilute solution of the this compound derivative as for steady-state fluorescence measurements.
-
Measurement: The sample is excited by the pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of excitation cycles.
-
Data Analysis: A histogram of the number of photons detected versus time is constructed. This histogram represents the fluorescence decay profile. The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function (or a sum of exponentials for more complex decays).[14] The instrument response function (IRF) of the system must be measured and accounted for in the data analysis to obtain an accurate lifetime.[16]
Visualizations
Experimental Workflow for Synthesis and Photophysical Characterization
Caption: Workflow for the synthesis and photophysical characterization of 2,3-diphenylthis compound.
Photodimerization of 2,3-Diarylthis compound
Caption: Simplified Jablonski-style diagram illustrating the photodimerization of a this compound derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijiset.com [ijiset.com]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of 2-phenylthis compound derivatives as viscosity-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 16. picoquant.com [picoquant.com]
The Electronic Architecture of the Quinoxaline Ring System: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the electronic properties, synthesis, and characterization of the quinoxaline core, a privileged scaffold in medicinal chemistry and materials science.
The quinoxaline ring system, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, stands as a cornerstone in the development of novel therapeutics and functional organic materials.[1][2] Its unique electronic architecture, characterized by an electron-deficient pyrazine ring, governs its diverse chemical reactivity, photophysical properties, and crucial interactions with biological targets.[1] This guide provides a comprehensive technical overview of the quinoxaline core, tailored for researchers, scientists, and drug development professionals.
Core Electronic Properties
The inherent electron deficiency of the pyrazine moiety within the quinoxaline scaffold renders the nucleus susceptible to nucleophilic attack and fundamentally defines the electronic landscape of its derivatives.[1] This electronic nature can be strategically modulated through functionalization, allowing for the precise tuning of molecular properties for specific applications.[1] Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, largely stemming from their ability to interact with various biological targets.[2][3][4][5]
The electronic properties of quinoxaline derivatives can be quantified through experimental techniques and computational studies, primarily focusing on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter that influences the molecule's stability, reactivity, and optical properties.
Table 1: Electronic Properties of Selected Quinoxaline-Based Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| PBCl-MTQF | -5.06 | -3.27 | 1.79 |
| PBCl-MTQCN | -5.14 | -3.38 | 1.76 |
| PQ1 | -5.58 | -4.28 | 1.3 |
Data sourced from electrochemical measurements.[6][7]
Synthesis and Characterization
The most prevalent and effective method for synthesizing quinoxaline analogues involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[8] This reaction can be catalyzed by various acids or metal chlorides, with the choice of catalyst and reaction conditions affecting the overall yield.[9] Green chemistry protocols utilizing recyclable catalysts and milder reaction conditions are increasingly being developed.[10][11][12]
A general workflow for the synthesis and characterization of quinoxaline derivatives is depicted below:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. arabjchem.org [arabjchem.org]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Benzo[g]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of benzo[g]quinoxaline, a critical polycyclic aromatic nitrogen heterocycle. Given its increasing importance in materials science and pharmaceutical research, a thorough understanding of its physicochemical properties is paramount for its effective application. This document moves beyond a simple recitation of facts to offer a deeper, mechanistic understanding of its behavior in various solvent systems and under different environmental stressors.
Introduction to this compound: A Molecule of Growing Interest
This compound, with the chemical formula C₁₂H₈N₂, is a pale yellow to greyish-yellow crystalline solid with a melting point of 125-129 °C[1]. Its structure, featuring a fused benzene and quinoxaline ring system, imparts unique photophysical properties, making it a valuable component in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging[1]. Furthermore, its derivatives are being explored for their therapeutic potential, particularly in the realm of neurological disorders[1].
The successful application of this compound in these fields is intrinsically linked to its solubility and stability. Solubility dictates its processability in formulations and its bioavailability in biological systems, while its stability determines its shelf-life, reliability in devices, and degradation pathways, which is a crucial consideration for safety and efficacy in pharmaceutical applications.
Solubility Profile of this compound
Theoretical Considerations and Qualitative Solubility
The principle of "like dissolves like" provides a foundational understanding of this compound's solubility. Its large, nonpolar aromatic core suggests poor solubility in polar protic solvents like water. Conversely, it is expected to exhibit better solubility in organic solvents, particularly those with aromatic character or the ability to engage in non-covalent interactions with the fused ring system. The presence of two nitrogen atoms in the quinoxaline ring introduces a degree of polarity and the potential for hydrogen bonding, which may slightly enhance its solubility in moderately polar solvents.
Based on these principles, a qualitative solubility profile can be anticipated:
-
High Solubility: Aromatic solvents (e.g., toluene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).
-
Moderate Solubility: Ethers (e.g., tetrahydrofuran (THF), diethyl ether) and esters (e.g., ethyl acetate).
-
Low to Insoluble: Aliphatic hydrocarbons (e.g., hexane, heptane) and polar protic solvents (e.g., water, ethanol, methanol).
Quantitative Solubility Data
As specific quantitative data is sparse, the following table is presented as a template for researchers to populate using the experimental protocol provided in Section 4.1. This structured approach will facilitate the systematic characterization of this compound's solubility.
| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Predicted Solubility (at 25°C) | Experimental Solubility (mg/mL) |
| Water | 10.2 | 80.1 | Insoluble | Data to be determined |
| Methanol | 5.1 | 32.7 | Low | Data to be determined |
| Ethanol | 4.3 | 24.5 | Low | Data to be determined |
| Acetone | 5.1 | 20.7 | Moderate | Data to be determined |
| Dichloromethane (DCM) | 3.1 | 9.1 | High | Data to be determined |
| Chloroform | 4.1 | 4.8 | High | Data to be determined |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Moderate | Data to be determined |
| Ethyl Acetate | 4.4 | 6.0 | Moderate | Data to be determined |
| Dimethylformamide (DMF) | 6.4 | 36.7 | High | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | High | Data to be determined |
| Toluene | 2.4 | 2.4 | High | Data to be determined |
| Hexane | 0.1 | 1.9 | Insoluble | Data to be determined |
Stability Profile of this compound
The stability of this compound is a critical parameter that influences its storage, handling, and application. Degradation can lead to a loss of function and the formation of potentially harmful impurities. While specific stability studies on the parent compound are limited, insights can be drawn from research on its derivatives and related heterocyclic systems.
Factors Influencing Stability
-
Photostability: Aromatic nitrogen heterocycles are often susceptible to photodegradation. Studies on a this compound-based Iridium complex have shown that the this compound moiety can be oxidized upon irradiation with 415 nm light[2]. This suggests that the parent compound may also undergo photo-oxidation, leading to changes in its chemical structure and properties. Conversely, a Ru(II) complex of a substituted this compound was found to be stable under blue and red light for up to 2 hours, indicating that the stability can be influenced by substitution and complexation[3].
-
Thermal Stability: Nitrogen-rich heterocyclic compounds can undergo thermal decomposition, often through radical-mediated pathways involving the cleavage of C-C, C-N, and C-O bonds[4]. This compound, with its high melting point, is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, degradation is likely to occur.
-
pH Stability (Hydrolytic Stability): The quinoxaline ring system can be susceptible to hydrolysis under certain pH conditions. For instance, a 2-ethoxycarbonyl derivative of quinoxaline 1,4-dioxide has been shown to undergo hydrolysis under alkaline conditions[5]. This suggests that this compound may also be susceptible to degradation in strongly acidic or basic aqueous environments.
-
Oxidative Stability: The nitrogen atoms in the quinoxaline ring can be susceptible to oxidation. The potential for photo-oxidation has been mentioned, and chemical oxidation is also a plausible degradation pathway.
Predicted Degradation Pathways
Based on the chemistry of related compounds, the following degradation pathways for this compound can be postulated:
Caption: Potential degradation pathways of this compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of the solubility and stability of this compound.
Protocol for Determining Thermodynamic Solubility
This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic (equilibrium) solubility.
Objective: To determine the equilibrium solubility of this compound in a range of common solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Workflow Diagram:
Caption: Workflow for determining the thermodynamic solubility of this compound.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
-
Equilibration:
-
Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the larger particles to settle.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a standard calibration curve of this compound in each solvent using a series of known concentrations.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted solution using a suitable analytical method (UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).
-
Protocol for Stability Testing
This protocol outlines a systematic approach to evaluate the stability of this compound under various stress conditions, in line with pharmaceutical industry practices.
Objective: To assess the stability of this compound under conditions of elevated temperature, light exposure, and different pH values.
Materials:
-
This compound (solid, high purity)
-
Solvents for preparing solutions (e.g., acetonitrile, methanol, water)
-
pH buffers (e.g., pH 2, 7, 9)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a calibrated light source (e.g., xenon lamp)
-
HPLC system with a photodiode array (PDA) detector
-
Mass spectrometer (MS) for degradation product identification
Workflow Diagram:
Caption: Workflow for the stability testing of this compound.
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water) at a known concentration.
-
For hydrolytic stability, prepare solutions in buffers of different pH values (e.g., pH 2, 7, and 9).
-
-
Stress Conditions:
-
Thermal Stability: Store the solutions in stability chambers at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C). Include a control sample stored at a reference temperature (e.g., 4 °C).
-
Photostability: Expose the solutions to a calibrated light source in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil to protect it from light.
-
Hydrolytic Stability: Store the buffered solutions at a constant temperature (e.g., 40 °C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours, and longer for long-term studies), withdraw aliquots from each stressed sample and the control samples.
-
Analyze the samples by a validated stability-indicating HPLC method with a PDA detector. This will allow for the quantification of the parent this compound and the detection of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the rate of degradation under each stress condition.
-
Analyze the chromatograms for the appearance of new peaks, which indicate the formation of degradation products.
-
If significant degradation is observed, use LC-MS to identify the structure of the degradation products.
-
Field-Proven Insights and Recommendations
-
Handling and Storage: Based on its potential for photodegradation, this compound should be stored in amber vials or protected from light. Storage at controlled room temperature, away from excessive heat and humidity, is recommended to minimize thermal degradation.
-
Solvent Selection for Applications: For applications requiring high concentrations of this compound, polar aprotic solvents like DMSO and DMF are likely the best choices. For formulations where these solvents are not suitable, a co-solvent system may be necessary to achieve the desired solubility.
-
Early-Stage Drug Development: The provided stability testing protocol is crucial for early-stage drug development. Identifying potential degradation pathways early on allows for the development of stable formulations and the establishment of appropriate storage conditions, which are critical for regulatory submissions.
-
Material Science Applications: In the context of OLEDs, the photostability of this compound is a key performance parameter. The photostability testing protocol can be adapted to evaluate the longevity of thin films and devices incorporating this material.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While a lack of extensive published data necessitates experimental determination of these properties, the provided protocols offer a robust and systematic approach for researchers. By understanding the interplay of its structure with various solvents and environmental stressors, scientists and engineers can unlock the full potential of this versatile molecule in their respective fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzo[ g]quinoxaline-Based Complexes [Ir(pbt)2(dppn)]Cl and [Ir(pt)2(dppn)]Cl: Modulation of Photo-Oxidation Activity and Light-Controlled Luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Activity of Benzo[g]quinoxalines: A Technical Guide for Drug Discovery
An In-depth Exploration of the Therapeutic Potential of Benzo[g]quinoxaline Derivatives for Researchers, Scientists, and Drug Development Professionals.
The this compound scaffold, a tricyclic aromatic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their mechanism of action, structure-activity relationships, and key experimental methodologies used in their evaluation.
Anticancer Activity: A Primary Therapeutic Target
The most extensively studied biological activity of benzo[g]quinoxalines is their potent anticancer effect. These compounds have shown significant cytotoxicity against a variety of cancer cell lines, with a particularly well-documented activity against breast cancer.
Mechanism of Action: DNA Intercalation and Topoisomerase IIβ Inhibition
The primary mechanism by which benzo[g]quinoxalines exert their anticancer effects is through the inhibition of DNA topoisomerase IIβ, a crucial enzyme involved in DNA replication and repair.[1] As chromophore-modified analogs of the anticancer drug mitoxantrone, their planar tricyclic structure allows them to intercalate into the DNA double helix.[1] This intercalation stabilizes the DNA-topoisomerase IIβ cleavage complex, leading to DNA strand breaks and ultimately triggering programmed cell death, or apoptosis.[1]
The inhibition of topoisomerase IIβ by this compound derivatives initiates an intrinsic apoptotic signaling cascade. This pathway is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] The altered Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases, culminating in apoptosis.
Quantitative Anticancer Activity Data
The cytotoxic effects of various this compound derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of selected this compound derivatives against the MCF-7 human breast cancer cell line.
| Compound | Substitution Pattern | IC50 (µM) against MCF-7 Cells | Reference |
| Doxorubicin (Reference) | - | 2.01 | [1] |
| Compound 3 | 2-(4-Chlorophenyl) | 2.89 | [1] |
| Compound 4 | 2-(4-Chlorophenyl)-4-acetyl-3,4-dihydro | 16.22 | |
| Compound 9 | 2-(4-Chlorophenyl)-6,9-dibromo | 8.84 |
Note: The data clearly indicates that certain substitutions on the this compound core significantly influence its anticancer activity. For instance, the dibromo substitution in Compound 9 enhances its cytotoxicity compared to the unsubstituted analog (Compound 4). This highlights the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of these compounds.
Antimicrobial Activity
While the primary focus of research has been on their anticancer properties, this compound derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for benzo[g]quinoxalines is not as well-elucidated as their anticancer mechanism. However, it is hypothesized to involve the inhibition of essential microbial enzymes or interference with microbial DNA replication, similar to their mode of action in cancer cells. The planar structure of these compounds may facilitate their entry into microbial cells and interaction with intracellular targets.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values for selected this compound derivatives against various bacterial and fungal strains.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Gentamycin (Reference) | Staphylococcus aureus | - | [3] |
| Compound 2d | Escherichia coli | 8 | [3] |
| Compound 3c | Escherichia coli | 8 | [3] |
| Compound 4 | Bacillus subtilis | 16 | [3] |
| Compound 6a | Bacillus subtilis | 16 | [3] |
| Compound 10 (pentacyclic) | Candida albicans | 16 | [3] |
| Compound 10 (pentacyclic) | Aspergillus flavus | 16 | [3] |
| BQS salt 3i | Staphylococcus aureus | 30.4 x 10⁻⁴ | [4] |
| BQS salt 3i | Escherichia coli | 15.2 x 10⁻⁴ | [4] |
| BQS salt 3i | Candida albicans | 575 x 10⁻⁴ | [4] |
Note: The data suggests that this compound derivatives possess broad-spectrum antimicrobial activity, with some compounds showing high potency against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Experimental Protocols
The evaluation of the biological activity of this compound derivatives involves a series of well-established in vitro assays. The following is a general workflow for the synthesis and biological screening of novel this compound compounds.
Synthesis of 2-(4-Chlorophenyl)this compound (Compound 3)
-
A solution of 2-(4-chlorophenyl)-3,4-dihydro-benzo[g]quinoxaline in acetic anhydride (25 mL) is refluxed for 2 hours.
-
The reaction mixture is then cooled and poured into ice-cold water with constant stirring.
-
The mixture is left to stand for 24 hours.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is then crystallized from a suitable solvent to yield the final compound.
Cytotoxicity against MCF-7 Cancer Cell Line (MTT Assay)
-
MCF-7 cells are seeded at a density of 1 x 10⁴ cells/well in a 96-well plate.
-
The plate is incubated at 37°C for 48 hours in a 5% CO₂ atmosphere.
-
After incubation, the cells are treated with various concentrations of the this compound derivatives and incubated for an additional 24 hours.
-
At the end of the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Finally, 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1]
In Vitro Topoisomerase IIβ Inhibition Assay
-
The inhibitory activity of the this compound derivatives against human topoisomerase IIβ is evaluated using a commercially available ELISA kit (e.g., Human DNA topo IIβ ELISA Kit # MBS942146).
-
The assay is performed according to the manufacturer's instructions.
-
Various concentrations of the test compounds are incubated with the enzyme and the substrate.
-
The inhibition of enzyme activity is determined by measuring the absorbance at a specific wavelength.
-
The IC50 value is calculated from the dose-response curve. For example, this compound compound 3 exhibited an IC50 of 32.16 µM against topoisomerase IIβ.[1]
Bax and Bcl-2 Enzyme Assay (ELISA)
-
The levels of Bax and Bcl-2 proteins in cancer cells treated with this compound derivatives are quantified using commercially available ELISA kits.
-
MCF-7 cells are treated with the test compounds for a specified period.
-
Cell lysates are prepared, and the protein concentration is determined.
-
The ELISA is performed according to the manufacturer's protocol.
-
The concentrations of Bax and Bcl-2 in the treated and untreated cells are determined by comparing the absorbance values to a standard curve.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their well-defined mechanism of action, involving DNA intercalation and topoisomerase IIβ inhibition, provides a solid foundation for rational drug design and optimization. The structure-activity relationship studies have demonstrated that modifications to the this compound scaffold can significantly impact their biological activity, opening avenues for the synthesis of more potent and selective derivatives.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis and evaluation of a wider range of this compound derivatives with diverse substitution patterns to further explore the SAR.
-
In-depth mechanistic studies: Elucidation of the detailed molecular interactions between benzo[g]quinoxalines and their biological targets.
-
In vivo efficacy and toxicity studies: Evaluation of the most promising lead compounds in animal models to assess their therapeutic potential and safety profiles.
-
Development of drug delivery systems: Formulation of this compound derivatives into advanced drug delivery systems to improve their bioavailability and target specificity.
By pursuing these research directions, the full therapeutic potential of benzo[g]quinoxalines can be unlocked, paving the way for the development of new and effective treatments for cancer and infectious diseases.
References
- 1. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Synthetic 2,4-Disubstituted-benzo[ g]quinoxaline Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Nomenclature, Properties, and Synthesis of Benzo[g]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of benzo[g]quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the systematic IUPAC nomenclature and numbering conventions, summarize key physicochemical and biological data, and present detailed experimental protocols for its synthesis. Furthermore, this guide includes graphical representations of a key signaling pathway and a general experimental workflow to facilitate a deeper understanding of its biological context and practical application.
Nomenclature and Numbering of this compound
The systematic naming and numbering of fused heterocyclic ring systems like this compound are governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name "this compound" itself provides clues to its structure, indicating a benzene ring fused to a quinoxaline moiety.
1.1. IUPAC Nomenclature Rules for Fused Ring Systems
The naming of fused ring systems involves identifying a parent component and one or more attached components. The principles for determining the parent component are based on a hierarchy of rules, including seniority of the ring system and the presence of heteroatoms.
For this compound, the parent component is quinoxaline . The benzene ring is considered the attached component, denoted by the prefix "benzo". The "[g]" indicates the face of the quinoxaline ring to which the benzene ring is fused.
1.2. Numbering Convention
The numbering of the this compound ring system follows a specific set of IUPAC guidelines to ensure unambiguous identification of each atom. The process is as follows:
-
Orientation: The polycyclic system is oriented so that the greatest number of rings are in a horizontal row. Then, the maximum number of rings are positioned in the upper right quadrant.
-
Numbering: Numbering commences from the carbon atom that is not part of a ring fusion in the most counter-clockwise position of the uppermost ring. The numbering proceeds clockwise around the periphery of the entire fused system. Atoms at ring fusions (bridgehead atoms) are given the preceding number followed by the letter 'a', 'b', etc. Interior atoms are numbered last.
Following these rules, the numbering of the this compound skeleton is as follows:
Physicochemical and Biological Properties
This compound and its derivatives exhibit a range of interesting physicochemical and biological properties that make them attractive scaffolds for drug discovery and materials science.[1][2]
2.1. Physicochemical Properties
The parent compound, this compound, is a solid at room temperature. Its key computed properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| CAS Number | 260-50-4 | [1] |
| Melting Point | 125-129 °C | |
| Appearance | Pale yellow to greyish yellow powder | |
| XLogP3-AA | 3.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 180.068748264 g/mol | [1] |
| Topological Polar Surface Area | 25.8 Ų | [1] |
2.2. Biological Activity
Derivatives of this compound have been reported to possess a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. Of particular note is their potential as anticancer agents.
| Derivative | Cell Line | Activity | IC₅₀ (µM) | Reference |
| 2-(4-Chlorophenyl)this compound | MCF-7 (Breast Cancer) | Cytotoxic | 2.89 | |
| 2,4-bis(4-Chlorophenyl)this compound | MCF-7 (Breast Cancer) | Cytotoxic | 3.15 | |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | Cytotoxic | 2.01 |
Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.
3.1. General Procedure for the Synthesis of 2,3-Disubstituted Benzo[g]quinoxalines
This protocol describes the synthesis of 2,3-disubstituted benzo[g]quinoxalines via the condensation of naphthalene-2,3-diamine with a 1,2-dicarbonyl compound.
Materials:
-
Naphthalene-2,3-diamine
-
1,2-dicarbonyl compound (e.g., benzil)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve naphthalene-2,3-diamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,3-disubstituted this compound.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized compound can be confirmed by various analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To determine the chemical structure.
-
Mass spectrometry: To confirm the molecular weight.
-
Melting point analysis: To assess purity.
-
Infrared (IR) spectroscopy: To identify functional groups.
Signaling Pathway and Experimental Workflow
4.1. Apoptotic Signaling Pathway of this compound Derivatives
Certain this compound derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins in the Bcl-2 family. Specifically, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptotic pathway.
4.2. Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and their subsequent biological evaluation as potential anticancer agents.
References
An In-depth Technical Guide to the Key Spectroscopic Features of Benzo[g]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[g]quinoxaline, a heterocyclic compound consisting of a naphthalene ring fused to a pyrazine ring, forms the core scaffold of a class of molecules with significant interest in medicinal chemistry and materials science. Derivatives of this compound have demonstrated a range of biological activities, most notably as potent anticancer agents.[1] Their mechanism of action is often attributed to their ability to intercalate with DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the key spectroscopic features of the this compound core, offering a foundational understanding for researchers engaged in the synthesis, characterization, and application of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for unsubstituted this compound and a representative derivative, 2-(4-chlorophenyl)this compound. This data is crucial for the structural elucidation and characterization of novel this compound analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not fully available in searched literature |
| 2-(4-chlorophenyl)this compound[1] | DMSO-d₆ | 9.66 (s, 1H, CH=N), 8.81 (s, 2H, H-5 and H-10 of quinoxaline ring), 7.68–8.46 (m, 8H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not fully available in searched literature |
| 2-(4-chlorophenyl)this compound[1] | DMSO-d₆ | 150.49, 145.34 (C=N), 138.33, 138.14, 136.19, 135.38, 134.21, 133.78, 129.86, 129.71, 128.90, 128.80, 128.01, 127.73, 127.63, 127.53 (C-aromatic of benzoquinoxaline ring) |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Compound | Sample Prep | Key Absorptions (ν_max) cm⁻¹ |
| This compound[4] | Film (cast from CHCl₃) | Specific values not detailed in the provided search results |
| 2-(4-chlorophenyl)this compound[1] | KBr | 1656 (C=N), 1605, 1583 (C=C) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λ_max (nm) |
| 2,3-Diphenylthis compound[5] | CH₃CN | 270, 380 |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | m/z |
| This compound[4] | - | 180.20 (Molecular Weight) |
| 2-(4-chlorophenyl)this compound[1] | - | 290 (M⁺), 292 (M⁺+2) |
Experimental Protocols
The following are generalized yet detailed protocols for the key spectroscopic techniques used in the characterization of this compound and its derivatives, based on standard practices reported in the literature.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Data Acquisition for ¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for aromatic compounds).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
The data is usually presented as transmittance (%) versus wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative of a known concentration in a suitable UV-grade solvent (e.g., acetonitrile, ethanol, chloroform). The solvent should be transparent in the wavelength range of interest.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range appropriate for the compound, typically from 200 to 800 nm.
-
The resulting spectrum plots absorbance versus wavelength (nm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
The spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Visualizations
Anticancer Mechanism of this compound Derivatives
The following diagram illustrates the proposed mechanism of action for the anticancer activity of many this compound derivatives.
Caption: Proposed anticancer mechanism of this compound derivatives.
Experimental Workflow for Spectroscopic Characterization
This diagram outlines a typical workflow for the synthesis and spectroscopic characterization of a novel this compound derivative.
Caption: Workflow for synthesis and spectroscopic characterization.
References
- 1. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzo(g)quinoxaline | C12H8N2 | CID 12886698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. summit.sfu.ca [summit.sfu.ca]
Unlocking the Potential of Benzo[g]quinoxaline: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[g]quinoxaline, a heterocyclic compound composed of a benzene ring fused to a quinoxaline system, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, they are considered analogs of potent anticancer agents like mitoxantrone.[3] The unique electronic and photophysical properties of the this compound core also make it a valuable component in the development of advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent probes.[4][5]
Theoretical and computational chemistry provides an indispensable toolkit for elucidating the structure-property relationships of these molecules at an atomic level.[6] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, spectroscopic signatures, and electronic characteristics with high accuracy.[7][8] These computational insights accelerate the rational design of novel this compound derivatives with tailored biological activities and material properties, guiding synthetic efforts and reducing the reliance on costly and time-consuming trial-and-error experimentation.[9] This technical guide provides an in-depth overview of the computational methodologies used to study this compound, presents key quantitative data, and outlines the logical workflows that connect theoretical calculations to practical applications.
Computational and Experimental Methodologies
The theoretical investigation of this compound relies on a suite of well-established computational quantum mechanical methods. These protocols are crucial for obtaining reliable and predictive data.
Computational Protocols
-
Geometry Optimization: The initial step in any computational study is to determine the molecule's most stable three-dimensional structure. This is typically achieved using Density Functional Theory (DFT).[8]
-
Functional and Basis Set: A common and effective combination is the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(2d,2p).[8][10] The choice of functional and basis set represents a balance between computational cost and accuracy.
-
Software: These calculations are predominantly performed using software packages like Gaussian.[7]
-
Verification: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency analysis is performed. The absence of imaginary frequencies confirms a stable structure.[8]
-
-
Spectroscopic Simulations:
-
FT-IR and Raman: The same DFT calculation used for geometry optimization also yields harmonic vibrational frequencies. These theoretical frequencies are often systematically scaled (e.g., by a factor of ~0.96) to correct for anharmonicity and achieve better agreement with experimental FT-IR and Raman spectra.[8][10]
-
UV-Vis Spectroscopy: Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT).[11][12] This method calculates the energies of electronic transitions from the ground state to various excited states, providing the maximum absorption wavelengths (λmax) and corresponding oscillator strengths (f), which relate to the intensity of the absorption.[11]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to predict the ¹H and ¹³C NMR chemical shifts.[10][12] The calculated values are then compared to experimental data for structure verification.
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical outputs of the DFT calculation. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[13][14]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution around the molecule.[13][15] It maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic (negative potential, typically colored red) and nucleophilic (positive potential, typically colored blue) attack.[13][15]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, conjugative interactions, and delocalization of electron density within the molecule.[2][16]
-
Experimental Protocols (for comparison)
-
Synthesis: this compound derivatives are commonly synthesized via the condensation of an aryl 1,2-diamine (such as naphthalene-2,3-diamine) with a 1,2-dicarbonyl compound.[1][17] Other routes involve multi-step reactions starting from 2,3-dichloro-1,4-naphthoquinone.[18]
-
Spectroscopic Characterization: The synthesized compounds are characterized using standard spectroscopic techniques to confirm their structure.
-
FT-IR Spectroscopy: Performed to identify characteristic vibrational modes of functional groups.[17]
-
UV-Vis Spectroscopy: Used to measure the electronic absorption properties in a solvent like ethanol or DMSO.[8]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded, typically in a solvent like DMSO-d₆, to elucidate the detailed molecular structure.[17][19]
-
-
Cytotoxicity Assays (MTT Assay): To evaluate the anticancer potential of new derivatives, their cytotoxic activity against cancer cell lines (e.g., MCF-7 breast cancer cells) is assessed.[3] Cells are treated with various concentrations of the compound, and cell viability is measured after a specific incubation period (e.g., 24-72 hours) using the MTT colorimetric assay.[1][3] The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is then determined.[20]
Data Presentation: Structural and Quantum Chemical Properties
Computational studies yield a wealth of quantitative data that describes the geometry, stability, and reactivity of this compound.
Table 1: Calculated Geometrical Parameters
Optimized geometric parameters provide the foundational data for all other computational analyses. The values are typically in good agreement with experimental X-ray diffraction data where available.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | C-C (aromatic) | 1.37 - 1.42 |
| C-N | 1.32 - 1.38 | |
| C=N | ~1.30 | |
| Bond Angles (°) | C-N-C | ~117 |
| N-C-C | ~122 | |
| Dihedral Angles (°) | C-N-C-C | ~0 (indicating planarity) |
| (Note: These are typical ranges. Specific values vary slightly between different derivatives and computational levels.)[11][13] |
Table 2: Vibrational Frequency Assignments (FT-IR)
Comparison of theoretical and experimental vibrational data helps in the precise assignment of spectral bands.
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (Scaled, cm⁻¹) | Assignment |
| C-H stretch (aromatic) | 3000 - 3150 | 3070 - 3100 | Stretching of C-H bonds in the fused rings |
| C=N stretch | ~1656 | ~1630 | Stretching of the quinoxaline C=N bonds |
| C=C stretch (aromatic) | 1580 - 1610 | 1590 - 1615 | Aromatic ring skeletal vibrations |
| C-N stretch | 1300 - 1350 | 1308 - 1340 | Stretching of the C-N single bonds |
| (Data compiled from references[10][11][17]) |
Table 3: Simulated Electronic Properties (UV-Vis)
TD-DFT calculations predict the electronic transitions responsible for UV-Vis absorption.
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) |
| ~415 | ~2.99 | > 0.90 | HOMO → LUMO (n→π) |
| ~350 | ~3.54 | ~0.30 | HOMO-1 → LUMO (π→π) |
| ~230 | ~5.39 | ~0.33 | HOMO → LUMO+1 (n→π* and π→π*) |
| (Data compiled from references[9][11][12]) |
Table 4: Frontier Molecular Orbitals and Global Reactivity Descriptors
The HOMO and LUMO energies are used to calculate key descriptors that quantify the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.[14][21]
| Parameter | Formula | Typical Value (eV) | Description |
| HOMO Energy (E_HOMO) | - | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (E_LUMO) | - | -1.2 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 2.5 - 4.4 | Indicates chemical reactivity and kinetic stability.[5][13] |
| Ionization Potential (I) | -E_HOMO | 5.5 to 6.5 | Energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | 1.2 to 2.5 | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 3.3 to 4.5 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | 1.2 to 2.2 | Resistance to change in electron configuration. |
| Softness (S) | 1 / (2η) | 0.22 to 0.42 | Reciprocal of hardness; indicates higher reactivity. |
| (Data compiled from references[7][8][13][14]) |
Visualizations: Workflows and Conceptual Relationships
Diagrams created using Graphviz provide a clear visual representation of the complex processes and logical connections inherent in computational studies.
Caption: Overall computational workflow for this compound studies.
Caption: Workflow for comparative spectroscopic analysis.
Caption: Logic linking structure to predicted biological activity.
Applications in Drug Development
The this compound scaffold is a cornerstone in the design of new anticancer agents.[3][20] Computational studies are pivotal in understanding their mechanism of action and in optimizing their therapeutic potential.
-
Mechanism of Action: Many this compound derivatives are believed to exert their cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[3][17] This leads to errors in the cell cycle and ultimately triggers apoptosis (programmed cell death).[3][17]
-
Predicting Reactivity: The Molecular Electrostatic Potential (MEP) map is particularly useful in this context. The negative potential regions (red/yellow), typically around the nitrogen atoms of the quinoxaline ring, are indicative of sites susceptible to electrophilic attack and are crucial for interactions with biological targets.[8][13]
-
Molecular Docking: This computational technique simulates the binding of a ligand (the this compound derivative) to the active site of a target protein (like topoisomerase or a specific receptor).[22] Docking studies can predict the preferred binding pose and estimate the binding affinity, providing a rational basis for designing more potent inhibitors.[22][23] For example, studies have shown that certain derivatives induce apoptosis by activating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl2.[17][23]
-
Structure-Activity Relationship (SAR): By systematically modifying the substituents on the this compound core and calculating their electronic properties (e.g., HOMO-LUMO gap, MEP) and docking scores, researchers can build robust SAR models.[6] These models help identify which chemical modifications (e.g., adding electron-withdrawing or electron-donating groups) are most likely to enhance anticancer activity.[14]
Conclusion
Theoretical and computational studies provide a powerful, predictive framework for exploring the chemical and biological landscape of this compound and its derivatives. Through the application of DFT, TD-DFT, and advanced analytical methods like MEP and NBO, it is possible to gain a deep understanding of the relationships between molecular structure, spectroscopic properties, electronic behavior, and biological function. The quantitative data and conceptual workflows presented in this guide highlight how these computational approaches facilitate the rational design of novel compounds for targeted applications, particularly in the development of next-generation anticancer therapeutics. As computational power and theoretical models continue to advance, these in silico techniques will become even more integral to the discovery pipeline in both medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole, [1,2,5]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. A theoretical study of a family of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. scispace.com [scispace.com]
- 12. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. summer20.research.wesleyan.edu [summer20.research.wesleyan.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Survey of Synthetic Routes and Antitumor Activities for Benzo[ g]quinoxaline-5,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of Synthetic 2,4-Disubstituted-benzo[ g]quinoxaline Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Benzo[g]quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of functionalized benzo[g]quinoxaline derivatives using palladium-catalyzed cross-coupling reactions. Benzo[g]quinoxalines are a class of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the derivatization of the this compound scaffold, enabling the introduction of a wide range of substituents with high efficiency and selectivity.
This document outlines protocols for the synthesis of a key starting material, a halogenated this compound, followed by detailed procedures for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions to generate diverse libraries of this compound derivatives.
Synthesis of a Halogenated this compound Precursor
A crucial first step for derivatization via cross-coupling is the synthesis of a halogenated this compound. The following protocol describes a general method for the synthesis of 2-chloro-benzo[g]quinoxaline, which can serve as a versatile precursor.
Protocol 1: Synthesis of 2-Chloro-benzo[g]quinoxaline
This protocol is adapted from established methods for quinoxaline synthesis.
Reaction Scheme:
Application Notes and Protocols: Synthesis of 2,4-Disubstituted-Benzo[g]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2,4-disubstituted-benzo[g]quinoxaline derivatives. The methodology is based on the successful synthesis of compounds with potential applications in medicinal chemistry, particularly as anticancer agents.[1][2][3][4] The protocol outlines a two-step process starting from naphthalene-2,3-diamine.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[5][6] The benzo[g]quinoxaline scaffold, in particular, is a key structural motif in various pharmacologically active molecules.[7] This protocol details a reproducible method for synthesizing 2,4-disubstituted-benzo[g]quinoxalines, which can serve as a foundational procedure for the development of new therapeutic agents. The described synthesis involves the condensation of a diamine with a phenacyl bromide followed by a dehydrogenation step.[1][3]
Experimental Protocols
General Two-Step Synthesis of 2-(4-Chlorophenyl)this compound
This protocol is adapted from the synthesis of 2-(4-chlorophenyl)this compound, a compound that has demonstrated cytotoxic activity against breast cancer cell lines.[1][2][3] The synthesis proceeds in two main steps: the formation of a dihydrothis compound intermediate, followed by its dehydrogenation.
Step 1: Synthesis of 3-(4-chlorophenyl)-1,2-dihydrothis compound (Compound 2)
This initial step involves the condensation of naphthalene-2,3-diamine with 4-chlorophenacyl bromide.
-
Reagents and Materials:
-
Naphthalene-2,3-diamine (starting material)[8]
-
4-chlorophenacyl bromide
-
Fused sodium acetate
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus
-
-
Procedure:
-
A mixture of naphthalene-2,3-diamine (1 mmol) and 4-chlorophenacyl bromide (1 mmol) is prepared in methanol.
-
Fused sodium acetate is added to the mixture.
-
The reaction mixture is refluxed for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled.
-
The formed solid precipitate is collected by filtration, washed with cold methanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Step 2: Synthesis of 2-(4-Chlorophenyl)this compound (Compound 3)
This step involves the dehydrogenation of the previously synthesized dihydro-benzo[g]quinoxaline.
-
Reagents and Materials:
-
3-(4-chlorophenyl)-1,2-dihydrothis compound (from Step 1)
-
Acetic anhydride
-
Ice-cold water
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
Filtration apparatus
-
-
Procedure:
-
A solution of 3-(4-chlorophenyl)-1,2-dihydrothis compound (from Step 1) is prepared in acetic anhydride (25 mL).[1]
-
The solution is refluxed for 2 hours.[1]
-
After reflux, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then poured into ice-cold water with stirring.
-
The mixture is left to stand for 24 hours to allow for complete precipitation of the product.[1]
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
The final product, 2-(4-chlorophenyl)this compound, can be further purified by crystallization from a suitable solvent to yield colorless crystals.[1]
-
Data Presentation
The following table summarizes the characterization data for the synthesized 2-(4-chlorophenyl)this compound (Compound 3).
| Compound | Yield | Melting Point (°C) | Molecular Formula | Molecular Weight | Spectroscopic Data |
| 2-(4-Chlorophenyl)this compound | 66%[1][3] | 168-170[1][3] | C₁₈H₁₁ClN₂ | 290.75 | IR (KBr, cm⁻¹): 1656 (C=N), 1605, 1583 (C=C). ¹H-NMR (DMSO-d₆, ppm): δ 7.68–8.46 (m, 8H, Ar-H), 8.81 (s, 2H, H-5 and H-10 of quinoxaline ring), 9.66 (s, 1H, CH=N). ¹³C-NMR (DMSO-d₆, ppm): δ 150.49, 145.34 (C=N), 138.33, 138.14, 136.19, 135.38, 134.21, 133.78, 129.86, 129.71, 128.90, 128.80, 128.01, 127.73, 127.63, 127.53 (C-aromatic). MS (m/z, %): 292 (M⁺+2, 32.50), 290 (M⁺, 100).[3] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of 2-(4-chlorophenyl)this compound.
Caption: Workflow for the two-step synthesis.
Proposed Signaling Pathway of Action
The synthesized 2,4-disubstituted-benzo[g]quinoxaline derivatives have been evaluated for their anticancer properties and have been shown to induce apoptosis.[2][4] Compound 3, in particular, acts as a topoisomerase IIβ inhibitor and modulates the expression of Bax and Bcl2 proteins, key regulators of apoptosis.[1][3]
Caption: Apoptosis induction pathway.
References
- 1. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Synthetic 2,4-Disubstituted-benzo[ g]quinoxaline Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. ias.ac.in [ias.ac.in]
- 7. A Novel Substituted this compound-Based Cyclometalated Ru(II) Complex as a Biocompatible Membrane-Targeted PDT Colon Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for Benzo[g]quinoxaline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzo[g]quinoxaline derivatives as potential anticancer agents. This document details their mechanism of action, protocols for key experimental assays, and summarizes their cytotoxic effects on various cancer cell lines.
Introduction
This compound derivatives are a promising class of heterocyclic compounds that have demonstrated significant potential as anticancer agents.[1] Structurally analogous to mitoxantrone, a well-known chemotherapeutic drug, these compounds exert their anticancer effects through various mechanisms, primarily by intercalating with DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3] This leads to errors in the cell cycle, induction of apoptosis (programmed cell death), and ultimately, the inhibition of cancer cell proliferation.[1][4][5]
Mechanism of Action
The primary anticancer mechanisms of this compound derivatives involve:
-
DNA Intercalation: The planar structure of these compounds allows them to insert themselves between the base pairs of DNA, disrupting its normal function and leading to errors during replication.[1]
-
Topoisomerase II Inhibition: They act as topoisomerase II poisons by stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and triggering apoptotic pathways.[1][2][3]
-
Induction of Apoptosis: By causing significant DNA damage, these derivatives activate the intrinsic apoptotic pathway. This is often characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][4]
-
Cell Cycle Arrest: this compound derivatives have been shown to cause cell cycle arrest at various phases, including G1, S, and G2/M, thereby preventing cancer cell division and proliferation.[1][6][7]
Data Presentation: Cytotoxic Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3 | MCF-7 (Breast) | 2.89 | [1][8][9][10] |
| Compound 9 | MCF-7 (Breast) | 8.84 | [1][8][9][10] |
| Compound 4 | MCF-7 (Breast) | 16.22 | [1][8][9][10] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 2.01 | [1][8][9][10] |
| Compound 12 | HeLa (Cervical) | - | [11] |
| Compound 11 | MCF-7 (Breast) | 0.81 - 2.91 | [12][13] |
| Compound 13 | MCF-7 (Breast) | 0.81 - 2.91 | [12][13] |
| Compound 4a | MCF-7 (Breast) | 3.21 - 4.54 | [12][13] |
| Compound 5 | MCF-7 (Breast) | 3.21 - 4.54 | [12][13] |
| Compound 12 (dithiolo[4,5-b]quinoxaline derivative) | MCF-7 (Breast) | 3.82 | |
| Compound 12 (dithiolo[4,5-b]quinoxaline derivative) | MDA-MB-231 (Breast) | 2.26 | |
| Doxorubicin (Reference) | MCF-7 (Breast) | 4.17 | |
| Doxorubicin (Reference) | MDA-MB-231 (Breast) | 3.18 | |
| Compound C15 (Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide) | K-562 (Leukemia) | 3.02 µg/mL | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound derivatives.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Cancer cell lines
Protocol:
-
Seed cells and treat them with the this compound derivatives as described for the MTT assay.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 × 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound derivatives as previously described.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Topoisomerase II Inhibition Assay
This assay determines the ability of the compounds to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer
-
Loading dye
-
Agarose gel electrophoresis system
Protocol:
-
Set up the reaction mixture on ice, containing assay buffer, ATP, and supercoiled plasmid DNA.
-
Add the this compound derivative at various concentrations to the reaction tubes. Include a positive control (e.g., etoposide) and a negative control (vehicle).
-
Initiate the reaction by adding the Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Run the samples on an agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II will be indicated by the presence of supercoiled DNA, whereas the control with active enzyme will show relaxed DNA.
Western Blot for Bax and Bcl-2 Expression
This technique is used to detect changes in the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies for Bax, Bcl-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection reagents
Protocol:
-
Treat cells with the this compound derivatives, then lyse the cells using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in Bax and Bcl-2 expression.
Visualizations
Caption: Experimental workflow for evaluating this compound derivatives.
Caption: Proposed mechanism of action for this compound derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. scribd.com [scribd.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. topogen.com [topogen.com]
- 8. mdpi.com [mdpi.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Benzo[g]quinoxaline using ¹H-NMR and ¹³C-NMR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the characterization of the heterocyclic compound benzo[g]quinoxaline using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes experimental protocols and data interpretation guidelines essential for the structural elucidation and purity assessment of this important chemical scaffold found in many biologically active molecules.
Introduction
This compound is a polycyclic aromatic heterocycle consisting of a pyrazine ring fused to a naphthalene moiety. This core structure is of significant interest in medicinal chemistry and materials science due to its presence in compounds exhibiting a range of biological activities, including anticancer properties. Accurate structural characterization is paramount for understanding structure-activity relationships and for quality control in drug development. NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of such organic compounds in solution.
Molecular Structure and Numbering
The chemical structure and standard numbering convention for this compound are depicted below. This numbering is crucial for the correct assignment of NMR signals.
Caption: Molecular structure of this compound.
Experimental Protocols
Sample Preparation for NMR Analysis
A standard protocol for preparing a this compound sample for NMR analysis is as follows:
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds. For this protocol, we will use CDCl₃.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Placement in Spectrometer: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
¹H-NMR Spectroscopy Protocol
Instrument: Bruker Avance III HD 400 MHz (or equivalent) Probe: 5 mm BBO probe Solvent: CDCl₃
Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 20 ppm |
| Temperature | 298 K |
¹³C-NMR Spectroscopy Protocol
Instrument: Bruker Avance III HD 400 MHz (or equivalent) Probe: 5 mm BBO probe Solvent: CDCl₃
Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.5 s |
| Spectral Width | 240 ppm |
| Temperature | 298 K |
Data Presentation and Interpretation
¹H-NMR Spectral Data (Illustrative)
The ¹H-NMR spectrum of this compound is expected to show signals in the aromatic region (7.0-9.5 ppm). The protons on the pyrazine ring (H-2 and H-3) are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atoms.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-3 | ~9.10 | s | - |
| H-5, H-10 | ~8.50 | dd | 8.4, 1.2 |
| H-6, H-9 | ~7.80 | td | 8.4, 1.5 |
| H-7, H-8 | ~7.65 | td | 8.4, 1.5 |
¹³C-NMR Spectral Data (Illustrative)
The ¹³C-NMR spectrum will show signals for all 12 carbons. The carbons of the pyrazine ring (C-2 and C-3) are expected at a lower field (higher ppm) compared to the carbocyclic aromatic carbons.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2, C-3 | ~145.0 |
| C-5, C-10 | ~130.5 |
| C-5a, C-9a | ~135.0 |
| C-6, C-9 | ~129.0 |
| C-7, C-8 | ~127.5 |
| C-4a, C-10a | ~141.0 |
Experimental and Data Analysis Workflow
The overall workflow for the characterization of this compound using NMR is summarized in the following diagram.
Caption: NMR experimental and data analysis workflow.
Signaling Pathways and Logical Relationships
While this compound itself is not a signaling molecule, its derivatives are often designed to interact with biological pathways, for example, by intercalating with DNA or inhibiting kinases. The logical relationship for the development of such a derivative is outlined below.
Caption: Drug development logical workflow.
Application Notes and Protocols for the Electrochemical Analysis of Benzo[g]quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical analysis of benzo[g]quinoxaline derivatives. This document includes detailed experimental protocols for common electrochemical techniques, a summary of key quantitative data from recent literature, and visualizations of experimental workflows and relevant biological signaling pathways.
Introduction
This compound derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer and antimicrobial properties, as well as their applications in electronic materials.[1] The electrochemical behavior of these molecules is intrinsically linked to their electronic structure and, consequently, their reactivity and potential applications. Electrochemical analysis, particularly voltammetric techniques, offers a sensitive, rapid, and cost-effective method to study the redox properties of this compound derivatives, providing insights into their reaction mechanisms, potential biological activity, and for quantitative analysis.[2][3]
Data Presentation: Electrochemical Properties of Quinoxaline Derivatives
The electrochemical properties of quinoxaline derivatives, such as their oxidation and reduction potentials, are highly dependent on their molecular structure, including the nature and position of substituents. This data is crucial for understanding their electronic characteristics and predicting their behavior in various applications.
Table 1: Electrochemical Properties of Selected Quinoxaline Derivatives Determined by Cyclic Voltammetry (CV)
| Compound | Cathodic Peak Potential (Epc) (V) | Anodic Peak Potential (Epa) (V) | Peak Separation (ΔEp) (mV) | Solvent/Electrolyte |
| Quinoxaline | -1.72 | -1.64 | 80 | DMF/0.1 M TBAP |
| 2-Phenylquinoxaline | -1.65 | - | - | DMF/0.1 M TBAPF6 |
| 2,3-Diphenylquinoxaline | -1.68 | -1.60 | 80 | DMF/0.1 M TBAPF6 |
| 2,3-diphenylthis compound (Qx-5) | -1.82 (Eredonset) | 1.61 (Eoxonset) | - | CH3CN/TBAPF6 |
Data sourced from multiple references. The values for Qx-5 are onset potentials.
Table 2: HOMO and LUMO Energy Levels of Selected this compound and Related Derivatives
| Compound Group | Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg) (eV) |
| TQ | TQ-X2 | -5.18 | -3.46 | 1.72 |
| TQ | TQ-Y2 | -5.17 | -3.56 | 1.61 |
| PQ | PQ-X2 | -5.10 | -3.12 | 1.98 |
| PQ | PQ-Y2 | -5.25 | -3.28 | 1.97 |
TQ refers to[2][4][5]-thiadiazolo[3,4-g]quinoxaline and PQ to pyrazino[2,3-g]quinoxaline core structures. Data obtained from cyclic voltammetry measurements in dichloromethane (DCM) solution.[6]
Experimental Protocols
Protocol 1: General Procedure for Cyclic Voltammetry (CV) Analysis
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of this compound derivatives. This protocol provides a general procedure for performing CV analysis.
1. Materials and Reagents:
-
This compound derivative of interest
-
Anhydrous, deoxygenated solvent (e.g., dimethylformamide (DMF), acetonitrile (CH3CN), or dichloromethane (DCM))
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6))
-
Three-electrode system:
-
Working electrode (e.g., glassy carbon electrode (GCE) or platinum electrode)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Counter (auxiliary) electrode (e.g., platinum wire)
-
-
Voltammetric analyzer/potentiostat
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
2. Procedure:
-
Solution Preparation: Prepare a 1 mM solution of the this compound derivative in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrochemical Cell Setup: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution. Polish the working electrode before each experiment according to the manufacturer's instructions to ensure a clean and reproducible surface.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to encompass the expected redox events of the compound.
-
Set the scan rate (e.g., 100 mV/s). A range of scan rates should be investigated to study the nature of the electrochemical process.
-
Perform the potential scan, recording the resulting current.
-
Typically, several cycles are run to ensure a stable voltammogram is obtained.
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc) and anodic peak potential (Epa) from the voltammogram.
-
Calculate the formal potential (E°') as the average of Epc and Epa.
-
Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.
-
Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.
-
Protocol 2: Quantitative Analysis using Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry is a highly sensitive technique suitable for the quantitative determination of this compound derivatives at low concentrations.[5]
1. Materials and Reagents:
-
Same as for Protocol 1.
-
Stock solution of the target this compound derivative of a known concentration.
-
Sample matrix (e.g., buffer solution for biological applications, or a suitable solvent).
2. Procedure:
-
Optimization of DPV Parameters:
-
Prepare a solution of the analyte in the sample matrix with the supporting electrolyte.
-
Optimize the DPV parameters, including pulse amplitude, pulse width, and scan rate, to obtain a well-defined and reproducible peak for the analyte.[7]
-
-
Calibration Curve Construction:
-
Prepare a series of standard solutions of the this compound derivative at different concentrations in the sample matrix.
-
Record the DPV voltammogram for each standard solution under the optimized conditions.
-
Plot the peak current as a function of the concentration to construct a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same matrix as the standards.
-
Record the DPV voltammogram of the sample.
-
Determine the peak current for the analyte in the sample.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
-
Standard Addition Method (for complex matrices):
-
To mitigate matrix effects, the standard addition method can be employed.
-
Add known amounts of a standard solution of the analyte to the sample and record the DPV response after each addition.
-
The concentration of the analyte in the original sample can be determined by extrapolating the plot of peak current versus the concentration of the added standard.
-
Visualizations
Experimental Workflow for Electrochemical Analysis
The following diagram illustrates a typical workflow for the electrochemical analysis of a this compound derivative.
Caption: Workflow for the electrochemical analysis of this compound derivatives.
Signaling Pathway: Induction of Apoptosis by this compound Derivatives
Certain this compound derivatives have been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins.[1] The following diagram illustrates this simplified signaling pathway.
References
- 1. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abechem.com [abechem.com]
- 3. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]
- 4. Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole, [1,2,5]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application Notes and Protocols: Benzo[g]quinoxaline as an Electron-Transporting Material in Organic Electronics
Introduction
Benzo[g]quinoxaline and its derivatives have emerged as a promising class of materials for applications in organic electronics.[1][2][3] The inherent electron-deficient nature of the quinoxaline moiety makes these compounds suitable candidates for electron-transporting layers (ETLs) in organic light-emitting diodes (OLEDs), n-type semiconductors in organic field-effect transistors (OFETs), and electron acceptors in organic solar cells (OSCs).[1][2][4][5] Their rigid, planar structure can facilitate intermolecular π-π stacking, which is beneficial for efficient charge transport. Furthermore, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be readily tuned through chemical modification, allowing for optimization of device performance.[4][6] This document provides a summary of the key properties of selected this compound derivatives and detailed protocols for their synthesis, device fabrication, and characterization.
Data Presentation
The following tables summarize the optoelectronic properties and device performance of various this compound derivatives used as electron-transporting materials.
Table 1: Physicochemical Properties of Selected this compound Derivatives
| Compound/Derivative Name | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application | Reference |
| BQ-2FBr | -5.55 | -3.83 | 1.72 | OSC Acceptor | [7] |
| BQ-2Cl-FBr | -5.55 | -3.84 | 1.71 | OSC Acceptor | [7] |
| Quinoxaline-sulfonamide derivatives | - | - | ~0.11 | Potential Antidiabetic | [8] |
| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | - | - | - | OLED Host | [9] |
| Quinoxaline-phosphine oxide small molecules (QPSMs) | - | - | - | OLED ETL | [10] |
| Poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10) | - | - | - | OSC Polymer Donor | [2][4] |
| This compound-Carbazole (BDT-QCzb) | -5.66 | -2.98 | 2.68 | OFET | [11] |
| Quinoxaline 1,4-dioxide derivatives | Various | Various | Various | NLO Materials | [12][13] |
Note: HOMO/LUMO values can vary based on the measurement technique (e.g., CV, DFT) and experimental conditions.
Table 2: Device Performance of this compound-Based Organic Electronics
| Device Type | This compound Derivative | Device Structure | Key Performance Metric | Value | Reference |
| OLED | 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline | Multilayer | Luminous Efficiency | 3.58 cd/A | [14] |
| OLED | 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline | Multilayer | External Quantum Efficiency (EQE) | 1.08% | [14] |
| OSC | BQ-2FBr (Acceptor) with PM6 (Donor) | Bulk Heterojunction | Power Conversion Efficiency (PCE) | 10.11% | [7] |
| OSC | BQ-2Cl-FBr (Acceptor) with PM6 (Donor) | Bulk Heterojunction | Power Conversion Efficiency (PCE) | 11.54% | [7] |
| OSC | TQT (Trimer Acceptor) with PM6 (Donor) | Bulk Heterojunction | Power Conversion Efficiency (PCE) | 18.52% | [15] |
| OFET | PQ1 (D-A Polymer) | Top-contact/bottom-gate | Hole Mobility | 0.12 cm²/Vs | [5] |
| OFET | Compound 5 (Quinoxaline derivative) | Top-contact/bottom-gate | Hole Mobility (Vacuum Deposited) | 1.9 x 10⁻⁴ cm²/Vs | [16] |
Experimental Protocols
Synthesis of this compound Derivatives
A common and efficient method for synthesizing the this compound core is through the catalyst-free condensation reaction between an appropriate α-diketone and an ortho-phenylenediamine derivative.[17] The Friedländer synthesis is another widely used method.[14]
Protocol: Synthesis of a generic 2,3-diarylthis compound
-
Reactant Preparation: Dissolve 1.0 equivalent of 2,3-diaminonaphthalene in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Addition of Diketone: Add 1.05 equivalents of a substituted benzil (1,2-diaryl-1,2-ethanedione) to the solution.
-
Reaction Condition: Stir the mixture at reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by column chromatography on silica gel to yield the pure 2,3-diarylthis compound.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of an Organic Light-Emitting Diode (OLED)
This protocol describes the fabrication of a multilayered OLED using thermal evaporation in a high-vacuum environment. The device structure is as follows: ITO / HTL / EML / ETL (this compound derivative) / Cathode.
Protocol: OLED Fabrication by Thermal Evaporation
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.
-
-
Vacuum Deposition of Organic Layers:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit a Hole-Transporting Layer (HTL), for example, 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB), at a deposition rate of 1-2 Å/s to a thickness of 40-60 nm.
-
Deposit the Emitting Layer (EML). This can be a single material or a host material doped with an emissive guest. For example, co-evaporate a host like Tris(8-hydroxyquinolinato)aluminium (Alq₃) with a fluorescent or phosphorescent dopant to a thickness of 20-40 nm.
-
Deposit the Electron-Transporting Layer (ETL) using the synthesized this compound derivative. The deposition rate should be controlled at 1-2 Å/s to a thickness of 20-40 nm.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin layer (0.5-1 nm) of an electron injection material like Lithium Fluoride (LiF).
-
Deposit a thicker layer (100-150 nm) of a low work function metal, such as Aluminum (Al), to serve as the cathode.
-
-
Encapsulation:
-
Remove the completed device from the vacuum chamber.
-
To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.
-
Material and Device Characterization
Protocol: Characterization Techniques
-
Electrochemical Characterization (Cyclic Voltammetry - CV):
-
Purpose: To determine the HOMO and LUMO energy levels of the synthesized material.
-
Procedure:
-
Perform CV measurements in a three-electrode cell configuration (working electrode, counter electrode, and reference electrode) in a suitable solvent (e.g., dichloromethane, acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Record the oxidation and reduction potentials of the material.
-
Calculate the HOMO and LUMO energy levels relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.
-
EHOMO = -[ Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[ Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
-
-
OFET Fabrication and Mobility Measurement:
-
Purpose: To measure the electron mobility of the this compound material.
-
Procedure:
-
Fabricate a bottom-gate, top-contact OFET device on a heavily doped Si wafer with a SiO₂ dielectric layer.
-
Deposit a thin film of the this compound derivative onto the SiO₂ surface via solution shearing or vacuum deposition.[16]
-
Deposit the source and drain electrodes (e.g., Gold) through a shadow mask.
-
Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer.
-
Calculate the field-effect mobility (µ) from the saturation region of the transfer characteristics using the equation: IDS = (µ * Cᵢ * W) / (2 * L) * (VGS - VT)², where IDS is the drain-source current, Cᵢ is the capacitance per unit area of the dielectric, W and L are the channel width and length, VGS is the gate-source voltage, and VT is the threshold voltage.
-
-
-
OLED Performance Evaluation:
-
Purpose: To characterize the electroluminescent properties of the fabricated OLED.
-
Procedure:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
From the collected data, calculate key performance parameters:
-
Turn-on Voltage: The voltage at which luminance is first detected (e.g., 1 cd/m²).
-
Luminous Efficiency (cd/A): The ratio of luminance to current density.
-
Power Efficiency (lm/W): The ratio of luminous efficiency to the operating voltage.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.
-
CIE Coordinates: The color coordinates on the 1931 CIE chromaticity diagram, determined from the EL spectrum.
-
-
-
Visualizations
Synthesis of this compound
Caption: General synthesis of a this compound derivative.
OLED Architecture and Energy Level Diagram
Caption: OLED structure with this compound ETL.
Experimental Workflow for Device Characterization
Caption: Workflow for OLED fabrication and characterization.
References
- 1. [PDF] Quinoxaline derivatives as attractive electron-transporting materials | Semantic Scholar [semanticscholar.org]
- 2. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 3. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 4. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Benzo[g]quinoline Derivatives and Their Electroluminescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Studies of Benzo[g]quinoxaline with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of benzo[g]quinoxaline and its derivatives with various protein targets implicated in cancer and inflammation. Detailed protocols for performing such studies are outlined, along with a summary of reported quantitative data and visualization of relevant biological pathways.
Introduction to this compound and Molecular Docking
This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Many of these activities, particularly anticancer and anti-inflammatory effects, are attributed to the interaction of this compound derivatives with specific protein targets.[2][3]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule (ligand), such as a this compound derivative, to the binding site of a target protein. This information is invaluable for understanding the mechanism of action, predicting biological activity, and guiding the rational design of more potent and selective inhibitors.
Target Proteins for this compound Derivatives
Molecular docking studies have identified several key protein targets for this compound derivatives, primarily in the realm of cancer therapy. These include:
-
Topoisomerase II (Topo II): An essential enzyme that alters the topology of DNA and is a well-established target for anticancer drugs.[2][5] this compound derivatives have been shown to interact with Topo II, suggesting a potential mechanism for their cytotoxic effects.[2]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and are also implicated in carcinogenesis.[6][7] Inhibition of COX-2 is a strategy for both anti-inflammatory and anticancer drug development.[3]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][8]
-
Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): These are key components of the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[4][9] Dual inhibitors of PI3K and mTOR are being actively investigated as cancer therapeutics.[4]
-
Other Targets: Docking studies have also explored the interaction of this compound derivatives with other important cancer-related targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinase.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative data from molecular docking and in vitro studies of various this compound derivatives with their respective target proteins.
Table 1: Molecular Docking and In Vitro Activity Data for this compound Derivatives against Topoisomerase II
| Compound | Docking Score (kcal/mol) | IC50 (µM) | PDB ID | Reference |
| This compound derivative 3 | -8.28 | 32.16 | 1ZXM | [2][12] |
| Triazoloquinoxaline derivative 7e | Not Reported | 0.890 | Not Reported | [13] |
| Triazoloquinoxaline derivative 7c | Not Reported | 0.940 | Not Reported | [13] |
| Triazoloquinoxaline derivative 7b | Not Reported | 1.050 | Not Reported | [13] |
| Triazoloquinoxaline derivative 7g | Not Reported | 1.220 | Not Reported | [13] |
| Triazoloquinoxaline derivative 6e | Not Reported | 1.275 | Not Reported | [13] |
Table 2: Molecular Docking and In Vitro Activity Data for this compound Derivatives against COX-2
| Compound | Docking Score (kcal/mol) | IC50 (µM) | PDB ID | Reference |
| Quinoxaline derivative 13 | Not Reported | 0.46 | 3LN1 | [3][14] |
| Quinoxaline derivative 11 | Not Reported | 0.62 | 3LN1 | [3] |
| Quinoxaline derivative 5 | Not Reported | 0.83 | 3LN1 | [3] |
| Quinoxaline derivative 4a | Not Reported | 1.17 | 3LN1 | [3] |
Table 3: Molecular Docking and In Vitro Activity Data for this compound Derivatives against EGFR
| Compound | Binding Energy (kcal/mol) | IC50 (µM) | PDB ID | Reference |
| Quinoxaline derivative IVd | -12.03 | 3.20 (HeLa) | 4HJO | [8] |
| Quinoxaline derivative IVb | -11.82 | 3.40 (HeLa) | 4HJO | [8] |
| Quinoxaline derivative IVa | -11.18 | 3.89 (HeLa) | 4HJO | [8] |
| Quinoxaline derivative IVi | -11.11 | 5.13 (HeLa) | 4HJO | [8] |
| Quinoxaline derivative 4i | Not Reported | 3.902 (A549) | Not specified | [13] |
| Quinoxalinone CPD4 | Not Reported | 3.04 nM (enzyme assay) | Not specified | [12] |
| Quinoxalinone CPD15 | Not Reported | 6.50 nM (enzyme assay) | Not specified | [12] |
| Quinoxalinone CPD21 | Not Reported | 3.81 nM (enzyme assay) | Not specified | [12] |
| Quinoxalinone CPD16 | Not Reported | 10.50 nM (enzyme assay) | Not specified | [12] |
Table 4: Molecular Docking Data for Quinoxaline Derivatives against PI3K/mTOR
| Compound | Target | Docking Score (kcal/mol) | PDB ID | Reference |
| Quinoxaline derivatives | PI3Kγ | Not specified | 5HJB | [15][16] |
| Quinoxaline derivatives | mTOR | Not specified | 4JSV | [15][16] |
| Dimorpholinoquinazoline 7c | PI3Kα | Not specified | Not specified | [17][18] |
Experimental Protocols for Molecular Docking
This section provides a generalized yet detailed protocol for performing molecular docking of this compound derivatives. The protocol is based on commonly used software such as AutoDock Vina.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem or ZINC database: For obtaining the 3D structure of ligands.
Protocol: Step-by-Step
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB database (e.g., PDB ID: 1ZXM for Topoisomerase II).
-
Clean the Protein: Open the PDB file in a molecular visualization tool. Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction. If the protein has multiple chains, select the one that is biologically relevant.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correct hydrogen bond formation.
-
Assign Charges: Compute and assign partial charges to the protein atoms (e.g., Gasteiger or Kollman charges).
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of the this compound derivative. This can be done by drawing the molecule in a chemical drawing software and saving it in a 3D format (e.g., SDF or MOL2), or by downloading it from a database like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy and stable conformation.
-
Define Rotatable Bonds: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space in the target protein where the docking will be performed. If the binding site is known (from experimental data or literature), center the grid box on the active site residues.
-
Set Grid Dimensions: Adjust the size of the grid box to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely. Typical dimensions are in the range of 40 x 40 x 40 Å.
-
Save Grid Parameters: Save the grid box parameters (center coordinates and dimensions) to a configuration file.
Step 4: Running the Docking Simulation
-
Prepare Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking parameters like exhaustiveness (controls the thoroughness of the search, a value of 8 is a good starting point).
-
Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Step 5: Post-Docking Analysis
-
Visualize Binding Poses: Open the output PDBQT file along with the prepared protein structure in a molecular visualization tool.
-
Analyze Interactions: Analyze the interactions between the best-ranked ligand pose and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Evaluate Binding Affinity: The binding affinity score provides an estimate of the binding energy. More negative values indicate a stronger predicted binding.
-
Compare with Experimental Data: If available, compare the predicted binding mode and affinity with experimental data to validate the docking results.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow for molecular docking.
Signaling Pathways
Caption: The catalytic cycle of Topoisomerase II.[3][19][20][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzo[g]quinoxaline Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of benzo[g]quinoxaline synthesis reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing the this compound core structure?
A1: The most prevalent method for synthesizing benzo[g]quinoxalines is the condensation reaction between a naphthalene-2,3-diamine and a 1,2-dicarbonyl compound.[1][2] This versatile reaction allows for the formation of a wide variety of substituted benzo[g]quinoxalines by selecting appropriately substituted starting materials.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include:
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Purity of Starting Materials: Impurities in naphthalene-2,3-diamine or the 1,2-dicarbonyl compound can lead to side reactions and lower the yield of the desired product.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can significantly impact the reaction efficiency.
-
Side Product Formation: The formation of unwanted byproducts, such as benzimidazole derivatives, can consume starting materials and reduce the yield of the target this compound.[3]
-
Product Purification: Loss of product during workup and purification steps is a common issue.
Q3: What are the most common side products in this compound synthesis and how can I minimize them?
A3: A common side product is the formation of benzimidazole derivatives, which can arise if the 1,2-dicarbonyl compound contains aldehyde impurities or degrades during the reaction.[4] To minimize this:
-
Ensure Purity of Dicarbonyl Compound: Use freshly purified 1,2-dicarbonyl compounds. Purity can be checked by techniques like NMR or GC-MS.
-
Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially when using strong acid catalysts, as these conditions can promote the formation of benzimidazole byproducts.[3]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of starting materials, which can lead to colored impurities.[4]
Q4: How can I effectively purify my this compound product?
A4: Purification of this compound derivatives can often be achieved through recrystallization or column chromatography.[5]
-
Recrystallization: This is a highly effective method for purifying solid products. Ethanol is a commonly used solvent for recrystallizing quinoxalines.[5] The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility, and then allow it to cool slowly.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the desired product from impurities.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound derivatives.
| Issue | Possible Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst or suboptimal catalyst loading. | Screen different catalysts (e.g., Lewis acids, solid-supported acids) and optimize the catalyst loading.[6][7] |
| Inappropriate solvent. | Test a range of solvents with varying polarities (e.g., ethanol, toluene, acetonitrile, or aqueous mixtures).[8][9] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Significant Side Product Formation (e.g., Benzimidazoles) | Impure 1,2-dicarbonyl compound. | Purify the dicarbonyl compound by recrystallization or chromatography before use.[4] |
| Harsh reaction conditions (high temperature, strong acid). | Employ milder reaction conditions. Consider using a weaker acid catalyst or a catalyst-free method if applicable.[3] | |
| Reaction Stalls or is Incomplete | Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. |
| Formation of a stable dihydroquinoxaline intermediate. | If a dihydro intermediate is suspected, introducing a mild oxidant (e.g., stirring the reaction mixture open to air) can facilitate aromatization to the desired quinoxaline.[4] | |
| Difficulty in Product Purification | Product co-elutes with impurities during column chromatography. | Optimize the eluent system for column chromatography by testing different solvent mixtures on TLC to achieve better separation. |
| Poor solubility of the product. | For recrystallization, screen a variety of solvents to find one with a good solubility profile (high solubility when hot, low when cold). For column chromatography, consider pre-adsorbing the crude product onto silica gel before loading it onto the column. |
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst can significantly influence the yield of quinoxaline synthesis. While data specific to this compound is limited, the following table summarizes the performance of various catalysts in the synthesis of 2,3-diphenylquinoxaline, which can serve as a valuable reference.
| Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| CrCl₂·6H₂O | 0.01 g | Ethanol | Room Temp. | 36 min | 92 | [6] |
| PbBr₂ | 0.01 g | Ethanol | Room Temp. | 45 min | 88 | [6] |
| CuSO₄·5H₂O | 0.01 g | Ethanol | Room Temp. | 55 min | 85 | [6] |
| Alumina-Supported Molybdophosphovanadate | 100 mg / mmol reactant | Toluene | Room Temp. | 120 min | 92 | [10] |
| Phenol | 20 mol% | EtOH/H₂O (7:3) | Room Temp. | 10 min | 98 | [8] |
| Cerium (IV) Ammonium Nitrate (CAN) | 5 mol% | Acetonitrile | Room Temp. | 20 min | 80-98 | [7][11] |
| Zinc Triflate | 0.2 mmol | Acetonitrile | Room Temp. | - | 85-91 | [7] |
| TiO₂-Pr-SO₃H | 1 mol% | Ethanol or Solvent-free | Room Temp. | 10 min | 95 | [7] |
| Hexafluoroisopropanol (HFIP) | 5 mol% | Solvent-free | Room Temp. | 20 min | 95 | [7] |
Experimental Protocols
General Procedure for the Synthesis of 2,3-Disubstituted this compound [1]
This protocol describes a general method for the synthesis of 2,3-diphenylthis compound using a surfactant.
-
Reactant Preparation: In a 100 ml beaker, add 2 mmol of the 1,2-dicarbonyl compound (e.g., benzil) and 2 mmol of CTAB (cetyltrimethylammonium bromide) to 10 ml of ethanol.
-
Reaction Initiation: Place the beaker on a magnetic stirrer. To this stirring solution, add a solution of 2 mmol of 2,3-diaminonaphthalene in 10 ml of 1M HCl drop by drop.
-
Product Formation: Continue stirring the reaction mixture. The product will precipitate out of the solution.
-
Isolation: Filter the precipitate using a suitable filter paper.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted this compound.
Synthesis of 2-(4-Chlorophenyl)this compound [2]
This is a two-step procedure starting from 2,3-diaminonaphthalene.
Step 1: Synthesis of 3-(4-Chlorophenyl)-1,2-dihydrothis compound
-
A mixture of naphthalene-2,3-diamine (1 mmol), 4-chlorophenacyl bromide (1 mmol), and fused sodium acetate (1.2 mmol) in methanol (20 mL) is refluxed for 4 hours.
-
The reaction mixture is then cooled, and the precipitated solid is filtered, washed with water, and dried to give the dihydroquinoxaline intermediate.
Step 2: Dehydrogenation to 2-(4-Chlorophenyl)this compound
-
A solution of the dihydroquinoxaline intermediate from Step 1 in acetic anhydride (25 mL) is refluxed for 2 hours.
-
After cooling, the reaction mixture is poured into ice-cold water with stirring.
-
The mixture is left for 24 hours, and the formed solid is filtered off, washed with water, dried, and crystallized from a suitable solvent to yield the final product. The reported yield for this specific compound is 66%.[2]
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for improving this compound yield.
Caption: Reaction pathways in this compound synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Benzo[g]quinoxaline Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude benzo[g]quinoxaline products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in purifying crude this compound?
The most common initial purification step is typically column chromatography or recrystallization. The choice depends on the nature and quantity of the impurities, as well as the physical properties of the this compound derivative. Thin-Layer Chromatography (TLC) is a critical preliminary step to assess the complexity of the crude mixture and to determine the optimal solvent system for column chromatography.[1][2]
Q2: My this compound derivative is a persistent color, even after initial purification. How can I remove colored impurities?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[1][2] Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% by weight), and heat the mixture for a short period. The charcoal, along with the adsorbed impurities, is then removed by hot gravity filtration, and the purified product is recovered by crystallization.[1][2]
Q3: How do I choose an appropriate solvent for recrystallization?
A good recrystallization solvent will dissolve the this compound derivative when hot but not when cold.[2] Common solvents for the recrystallization of quinoxaline derivatives include ethanol, methanol, and mixtures such as methanol/water or toluene/ethanol.[1][2] It is advisable to test the solubility of a small amount of the crude product in various solvents to identify the most suitable one.[2]
Q4: What are some common impurities I might encounter in my crude this compound product?
Common side products in quinoxaline synthesis, particularly from the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, include benzimidazoles, dimers of quinoxaline, and over-oxidation products of the starting materials.[3] Incomplete condensation can also lead to the presence of mono-imine intermediates.[3]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Yield After Purification | - Product loss during extraction and work-up.- Compound is unstable on silica gel.- Inefficient elution from the column. | - Ensure the pH of the aqueous layer is appropriate for your derivative's pKa during extraction.- Perform multiple extractions with a suitable organic solvent.[1]- Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine.[1]- Consider using a different stationary phase like alumina or reverse-phase C18 silica.[1]- Gradually increase the polarity of the eluent (gradient elution).[1] |
| Product Co-elutes with a Major Impurity | The initial solvent system lacks the selectivity to separate the product from a closely eluting impurity. | Experiment with different solvent systems on TLC to improve separation before scaling up to column chromatography.[1] |
| Product Precipitation on the Column | The compound has low solubility in the chosen chromatography solvents. | - Ensure the crude product is fully dissolved before loading it onto the column.- If solubility is an issue, pre-adsorb the sample onto a small amount of silica gel (dry loading).[1][2] |
| TLC Separation Does Not Translate to the Column | - Different conditions between a dry TLC plate and a wet-packed column.- Heat generated during column chromatography can affect separation. | - Pre-equilibrate the column with the mobile phase before loading the sample.[1] |
| Streaking or Tailing of Spots on TLC | The compound may be too concentrated, or it might be interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | - Spot a more dilute solution on the TLC plate.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Spots Remain on the Baseline of TLC | The eluent is not polar enough to move the compound up the plate. | Increase the proportion of the polar solvent in the eluent system.[1] |
| Spots are Too Close to the Solvent Front on TLC | The eluent is too polar, causing the compound to move too quickly up the plate. | Decrease the proportion of the polar solvent in the eluent system.[1] |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Product separates as an oil, not crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated, and the solute is coming out of solution too quickly.- Impurities are present that depress the melting point. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- An initial purification by column chromatography may be necessary to remove impurities.[2] |
| Low Recovery of Purified Product | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the filtered crystals. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals.[2] |
| Product is Not Significantly Purer After Recrystallization | The impurities have very similar solubility properties to the product in the chosen solvent. | - Try a different recrystallization solvent or a solvent system (a pair of miscible solvents where the compound is soluble in one and less soluble in the other).[2] |
| No Crystals Form Upon Cooling | The solution is not supersaturated, possibly because too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] |
Quantitative Data Summary
| Purification Method | Compound | Initial Purity/State | Solvent/Eluent System | Yield | Final Purity/Melting Point | Reference |
| Column Chromatography | 2,3-diphenylthis compound | Crude | Dichloromethane | 75% | Yellow crystalline powder, mp 184–185 °C | [5] |
| Column Chromatography | Ruthenium cyclometalated complexes | Crude | 2:8 CH3CN:DCM | 35–40% | >95% (by RP-HPLC/MS) | [1] |
| Recrystallization | 2,3-diphenylquinoxaline | Crude | Ethanol | 92% | White needles, mp 127-128 °C | [6] |
| Recrystallization | 2-(4-Chlorophenyl)this compound | Crude | Suitable solvent (not specified) | 66% | Colorless crystals, mp 168–170 °C | [7] |
| Recrystallization | 3-(4-Chlorophenyl)-1,2-dihydrothis compound | Crude | Ethanol | 73% | Yellow crystals, mp 195–197 °C | [7] |
| Recrystallization | 1-(5,10-Dibromo-3-(4-chlorophenyl)benzo[g]quinoxalin-1(2H)-yl)ethanone | Crude | Ethanol | 56% | Orange crystals, mp 205–207 °C | [7] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that provides good separation of your target this compound derivative from impurities. A common starting point is a mixture of petroleum ether and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your product.[1]
-
Column Packing: Select an appropriately sized column and plug the bottom with a small piece of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent and pour it into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica gel.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the compound is not very soluble, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load the sample onto the top of the packed column.[1][2]
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.[1][2]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various potential solvents. A good solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[1][9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Gently heat and swirl the mixture for a few minutes.[1][2]
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[1][9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[1][2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly, for example, in a vacuum oven.[1][2]
Visualizations
Caption: A decision workflow for selecting a purification technique.
Caption: A logical diagram for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. famu.edu [famu.edu]
Technical Support Center: Optimizing the Photophysical Properties of Benzo[g]quinoxaline for OLEDs
Welcome to the technical support center for the optimization of benzo[g]quinoxaline-based materials for Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile class of compounds. Here, we address common challenges and provide in-depth, evidence-based solutions to help you enhance the performance of your materials and devices.
Frequently Asked Questions (FAQs)
FAQ 1: Why is this compound a promising scaffold for OLED emitters?
This compound is an electron-deficient heteroaromatic compound that serves as an excellent electron-acceptor unit in the design of organic electronic materials.[1][2] Its rigid and planar structure, combined with a high electron affinity, makes it a valuable building block for creating emitters with tunable photophysical properties.[3] When combined with various electron-donating moieties, this compound derivatives can form efficient donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type systems.[1][4] This architecture is crucial for developing materials for a range of applications, including fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) OLEDs.[5][6] Furthermore, these compounds are known for their high thermal and electrochemical stability, which is a critical requirement for long-lasting OLED devices.[4]
FAQ 2: What are the key strategies to tune the emission color of this compound derivatives?
The emission color of this compound derivatives can be systematically tuned by modifying their molecular structure. The core principle behind color tuning is controlling the energy of the intramolecular charge transfer (ICT) state. Here are the primary strategies:
-
Strength of Donor and Acceptor Units: The energy of the emitted light is inversely proportional to the strength of the electron donor and acceptor groups. By pairing the this compound core (acceptor) with stronger electron-donating groups, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to a red-shift in the emission.[7][8] Conversely, using weaker donors results in a blue-shift.
-
Extension of π-Conjugation: Extending the π-conjugated system of the molecule generally leads to a red-shift in both absorption and emission spectra.[4][9] This can be achieved by introducing aromatic or vinylic linkers between the donor and acceptor moieties.
-
Molecular Geometry and Steric Hindrance: The degree of twisting between the donor and acceptor units influences the extent of HOMO-LUMO overlap and, consequently, the ICT energy. Introducing bulky substituents can increase the dihedral angle, which often leads to a blue-shift and can be a key strategy in designing blue emitters.[5]
FAQ 3: What is Thermally Activated Delayed Fluorescence (TADF) and how is it achieved with this compound derivatives?
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission in OLEDs, enabling theoretical internal quantum efficiencies of up to 100% without the need for heavy metals like iridium or platinum.[7][10] The key to achieving TADF is to design molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST < 0.2 eV).[5][11]
For this compound derivatives, this is typically achieved by designing a D-A structure where the HOMO is localized on the donor and the LUMO is on the this compound acceptor. A significant spatial separation between the HOMO and LUMO, often induced by a twisted geometry, minimizes the exchange energy, leading to a small ΔEST.[5][11] This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal energy, followed by radiative decay (fluorescence).[10]
Troubleshooting Guide
Issue 1: Low Photoluminescence Quantum Yield (PLQY)
Question: My synthesized this compound derivative exhibits a disappointingly low PLQY in solution and in thin films. What are the likely causes and how can I improve it?
Answer: A low PLQY is a clear indicator that non-radiative decay pathways are outcompeting the desired radiative decay (fluorescence or phosphorescence). The root causes can be both intrinsic to the molecule's structure and extrinsic due to environmental factors.
Troubleshooting Steps:
-
Assess Material Purity: Impurities, even in trace amounts, can act as efficient quenchers of the excited state. It is crucial to rigorously purify your compound using techniques like column chromatography, sublimation, and recrystallization. Purity should be verified by NMR, mass spectrometry, and elemental analysis.
-
Investigate Aggregation-Caused Quenching (ACQ): Many planar aromatic molecules, including some this compound derivatives, suffer from ACQ in the solid state or at high concentrations. This occurs due to strong intermolecular π-π stacking, which creates non-radiative decay channels.
-
Minimize Vibrational and Rotational Non-Radiative Decay: Intramolecular vibrations and rotations can dissipate the excited state energy non-radiatively.
-
Solution: Increase the rigidity of the molecular structure. This can be achieved by introducing bridging atoms or fused ring systems to lock the conformation and reduce the degrees of freedom for vibrational and rotational relaxation.[12]
-
-
Solvent Effects: The polarity of the solvent can significantly influence the energy of the ICT state and the PLQY. For D-A type molecules, a more polar solvent can stabilize the charge-separated excited state, which may lead to a red-shift in emission but can also sometimes increase non-radiative decay rates.
-
Protocol: Measure the PLQY in a range of solvents with varying polarities (e.g., hexane, toluene, THF, dichloromethane, acetonitrile) to understand the solvatochromic behavior and identify the optimal solvent environment.
-
Experimental Protocol: Measuring Photoluminescence Quantum Yield (PLQY)
This protocol describes the relative method for determining PLQY using a well-characterized standard.
-
Select a Standard: Choose a reference standard with a known PLQY and an absorption/emission profile that overlaps with your sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) or Rhodamine 6G in ethanol (Φ = 0.95).
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorption and Emission Spectra:
-
Acquire the UV-Vis absorption spectra for all solutions.
-
Measure the photoluminescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.
-
-
Calculate PLQY: The PLQY (Φ_s) of the sample is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the PLQY of the reference.
-
I_s and I_r are the integrated emission intensities of the sample and reference, respectively.
-
A_s and A_r are the absorbances of the sample and reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively (for dilute solutions in the same solvent, this ratio is often assumed to be 1).
-
Issue 2: Poor Device Stability and Rapid Degradation
Question: My OLED device based on a this compound emitter shows a short operational lifetime (LT50). What are the primary degradation mechanisms, and how can I improve device stability?
Answer: Poor device stability is a major hurdle in OLED commercialization, especially for blue emitters.[15][16] Degradation can occur through various intrinsic and extrinsic pathways. For this compound-based materials, key factors include their inherent electrochemical stability and the stability of the surrounding materials in the device stack.
Troubleshooting Steps:
-
Evaluate Electrochemical Stability: The stability of the emitter molecule in its charged state (radical cation and anion) is critical. Unstable radical ions can undergo irreversible chemical reactions, leading to the formation of non-emissive species and device failure.
-
Technique: Use cyclic voltammetry (CV) to assess the reversibility of the oxidation and reduction processes. A fully reversible CV wave indicates good electrochemical stability. Irreversible waves suggest that the molecule is unstable upon oxidation or reduction.
-
Solution: Modify the molecular structure to enhance stability. For instance, introducing sterically shielding groups around reactive sites can protect the molecule from bimolecular degradation reactions.[16] Deuteration of C-H bonds has also been shown to improve stability in some cases.[17]
-
-
Optimize the Host Material: In doped OLEDs, the host material plays a crucial role in device stability. The host should have a higher triplet energy than the guest (emitter) to prevent reverse energy transfer.[18] The electrochemical stability of the host is also paramount.
-
Solution: Select a host material with high thermal and morphological stability (high glass transition temperature, Tg) and a high triplet energy. Ensure the HOMO and LUMO levels of the host are well-aligned with the adjacent layers to facilitate balanced charge injection and transport, thereby preventing charge accumulation at interfaces which can accelerate degradation.
-
-
Address Exciton-Polaron Annihilation: The interaction of excitons with charge carriers (polarons) is a significant non-radiative decay process that can also lead to material degradation.
-
Solution: Optimize the device architecture to ensure a broad recombination zone and prevent high concentrations of excitons and polarons. This can involve using mixed host systems or graded emitter concentrations.
-
-
Minimize Extrinsic Degradation: Oxygen and moisture can ingress into the device and react with the organic materials, particularly at the cathode interface, leading to the formation of dark spots and device failure.
-
Solution: All device fabrication and testing should be conducted in a controlled inert environment (e.g., a glovebox with low ppm levels of O₂ and H₂O). Proper encapsulation of the final device is essential to prevent long-term degradation.
-
Diagram: Key Factors in OLED Degradation
Caption: Intrinsic and extrinsic factors contributing to OLED degradation.
Issue 3: High Efficiency Roll-Off at High Brightness
Question: My OLED device shows high external quantum efficiency (EQE) at low brightness, but the efficiency drops significantly at higher current densities. What causes this efficiency roll-off and how can it be mitigated?
Answer: Efficiency roll-off is a common problem in OLEDs, particularly in phosphorescent and TADF devices. It is primarily caused by bimolecular annihilation processes that become dominant at high exciton densities.
Key Mechanisms and Solutions:
-
Triplet-Triplet Annihilation (TTA): This is a major cause of roll-off in phosphorescent and TADF OLEDs. When two triplet excitons interact, one or both can be annihilated non-radiatively.[19]
-
Solution:
-
Reduce Emitter Concentration: Lowering the doping concentration of the emitter in the host matrix can increase the average distance between emitter molecules, reducing the probability of TTA.[12]
-
Use Host Materials with High Triplet Energy: A high triplet energy host ensures that excitons are confined to the guest molecules, but the choice of host also affects charge transport and the recombination zone profile.[18]
-
Design Emitters with Short Excited-State Lifetimes: TADF emitters with faster RISC rates and shorter delayed fluorescence lifetimes are less susceptible to TTA.[11]
-
-
-
Singlet-Triplet Annihilation (STA) and Triplet-Polaron Annihilation (TPA): These processes involve the quenching of excitons by other excitons or by charge carriers (polarons).
-
Solution:
-
Broaden the Recombination Zone: A wider recombination zone reduces the local concentration of excitons and polarons. This can be achieved by using mixed-host architectures or by carefully engineering the energy levels of the charge transport layers to move the recombination zone away from the interfaces.[20]
-
Improve Charge Balance: Ensuring equal fluxes of electrons and holes into the emissive layer prevents the accumulation of one type of charge carrier, which reduces the probability of TPA. This is achieved by selecting appropriate charge transport materials and optimizing layer thicknesses.
-
-
Diagram: Mitigating Efficiency Roll-Off
Caption: Strategies to mitigate efficiency roll-off in OLEDs.
Quantitative Data Summary
The following table summarizes key photophysical and device performance data for representative this compound-based TADF emitters from recent literature. This data is intended to provide a comparative baseline for researchers.
| Compound Reference | Donor Moiety | Emission Peak (nm) | ΔEST (eV) | PLQY (%) | Max EQE (%) | Reference |
| DMAC-QCN | Dimethylacridine | 545 (Yellow) | Small | High | 17.3 | [7] |
| PXZ-QCN | Phenoxazine | 604 (Red) | Small | High | 15.6 | [7] |
| DMAC-TTPZ | Dimethylacridine | ~480-500 (Green-Blue) | Small | ~60-90 | 12.3 (SSE-TADF) | [10] |
| PXZ-TTPZ | Phenoxazine | ~520 (Green) | Small | ~60-90 | High | [10] |
Note: EQE values are highly dependent on the specific device architecture.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 7. Efficient yellow and red thermally activated delayed fluorescence materials based on a quinoxaline-derived electron-acceptor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Benzoate-based thermally activated delayed fluorescence materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 15. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. communities.springernature.com [communities.springernature.com]
- 18. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. researchgate.net [researchgate.net]
Overcoming stability issues of benzo[g]quinoxaline derivatives in solution
Welcome to the Technical Support Center for benzo[g]quinoxaline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling these compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading in my DMSO stock solution. What are the likely causes and how can I prevent this?
A1: Degradation in DMSO can be influenced by several factors. While DMSO is a common solvent, prolonged storage, especially at room temperature, can lead to issues. Key factors include exposure to light, atmospheric moisture, and repeated freeze-thaw cycles. To minimize degradation, it is recommended to prepare fresh solutions when possible, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, and protect them from light by using amber vials or wrapping vials in foil.[1]
Q2: I am observing precipitation of my compound when I dilute my DMSO stock into an aqueous buffer for my biological assay. What are the immediate troubleshooting steps?
A2: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds like many this compound derivatives.[1] Immediate steps to troubleshoot this include:
-
Visual Inspection: Ensure your DMSO stock is fully dissolved before dilution.
-
Stepwise Dilution: Add the stock solution to the buffer incrementally while vortexing to aid dissolution.[1]
-
Lower Final Concentration: Your experimental concentration may be exceeding the aqueous solubility of the compound. Try working at a lower concentration.[1]
-
Solvent Tolerance: Check that the final percentage of DMSO in your assay is within the limits tolerated by your experimental system (typically <1%).[1]
Q3: What are the primary degradation pathways for this compound derivatives in solution?
A3: this compound derivatives can be susceptible to several degradation pathways, including:
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions.[2]
-
Oxidation: The quinoxaline ring system can be susceptible to oxidation, which can be catalyzed by light, heat, or the presence of oxidizing agents.[3][4]
-
Hydrolysis: Under acidic or basic conditions, functional groups on the this compound core or its substituents may undergo hydrolysis.[5][6]
Q4: How does pH affect the stability of my this compound derivative in aqueous solutions?
A4: The pH of the solution can significantly impact the stability of your compound. Extreme pH values (both acidic and basic) can catalyze hydrolytic degradation.[5] It is crucial to determine the optimal pH range for your specific derivative. This can be achieved by conducting stability studies in different buffer systems.[5][7] For some compounds, a pH-dependent equilibrium may exist, altering the compound's structure and properties.[8]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Compound degradation in assay media.
-
Troubleshooting Steps:
-
Assess Stability in Media: Incubate the this compound derivative in the assay media for the duration of the experiment.
-
Time-Point Analysis: Take samples at different time points and analyze for compound integrity using HPLC-UV.
-
Minimize Incubation Time: If degradation is observed, try to reduce the incubation time of the compound with the biological system.
-
Consider Additives: In some cases, antioxidants or other stabilizing agents can be included in the assay media, provided they do not interfere with the assay.
-
Issue 2: Loss of compound during storage.
-
Possible Cause: Chemical instability under storage conditions.
-
Troubleshooting Steps:
-
Optimize Storage Conditions:
-
Store stock solutions at -80°C.
-
Prepare small, single-use aliquots to avoid freeze-thaw cycles.
-
Protect from light by using amber vials and storing in the dark.
-
-
Inert Atmosphere: For particularly sensitive compounds, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Purity Check: Periodically check the purity of your stock solutions using HPLC or LC-MS to monitor for degradation.
-
Experimental Protocols
Protocol 1: Assessing Compound Stability by HPLC-UV
This protocol outlines a general method for assessing the stability of a this compound derivative in a specific solvent or buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound derivative in an appropriate organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final test concentration (e.g., 10 µM) in the desired solvent or buffer (e.g., PBS, cell culture media).
-
Incubation: Incubate the test solutions under the desired conditions (e.g., 37°C, room temperature, protected from light).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a solvent that stops the degradation process (e.g., cold acetonitrile).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection at a wavelength where the parent compound has maximum absorbance.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. The percentage of the compound remaining is calculated relative to the initial time point (t=0).
Protocol 2: Identification of Degradation Products by LC-QToF-MS
This protocol is for the identification of potential degradation products.
-
Forced Degradation: Subject the this compound derivative to forced degradation conditions to generate degradation products. This can include:
-
Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.
-
Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Conditions: 90°C for 24 hours (in solid state or solution).
-
Photolytic Conditions: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
LC-QToF-MS Analysis: Analyze the samples using a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight Mass Spectrometer.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify new peaks, which are potential degradation products. The high-resolution mass data from the QToF-MS can be used to propose elemental compositions and structures for the degradation products.
Quantitative Data Summary
Table 1: Stability of this compound Derivatives Under Various Conditions (Hypothetical Data)
| Compound | Condition | Time (hours) | % Remaining | Reference |
| Derivative A | PBS (pH 7.4), 37°C | 24 | 95% | Internal Data |
| Derivative A | 0.1 M HCl, 60°C | 8 | 40% | Internal Data |
| Derivative A | 0.1 M NaOH, 60°C | 8 | 65% | Internal Data |
| Derivative B | DMSO, RT, Light | 48 | 80% | Internal Data |
| Derivative B | DMSO, -20°C, Dark | 48 | >99% | Internal Data |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing the stability of this compound derivatives.
Caption: Potential degradation pathways for this compound derivatives.
Caption: Potential signaling pathway interactions for anticancer this compound derivatives.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
Refining the experimental conditions for the synthesis of benzo[g]quinoxaline-5,10-diones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental conditions for the synthesis of benzo[g]quinoxaline-5,10-diones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound-5,10-diones, particularly when following the common synthetic route starting from 2,3-dichloro-1,4-naphthoquinone.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of 2,3-diamino-1,4-naphthoquinone (Intermediate) | Incomplete reaction with sodium azide or inefficient reduction. | - Ensure the use of 2 equivalents of sodium azide for the reaction with 2,3-dichloro-1,4-naphthoquinone. - Confirm the complete reduction of the diazido derivative using a fresh solution of sodium dithionite (Na₂S₂O₄).[1] - Consider alternative methods like the Gabriel synthesis for the amination step.[1] |
| Formation of side products during condensation | Reaction of the diamino intermediate with atmospheric oxygen or self-condensation. | - Perform the condensation reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Add the α-dicarbonyl compound dropwise to the solution of 2,3-diamino-1,4-naphthoquinone to minimize self-condensation. |
| Difficulty in purification of the final product | Presence of unreacted starting materials or closely related side products. | - Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) for purification. - Recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture) can help in obtaining pure crystals.[2] |
| Poor solubility of the final product | The planar and aromatic nature of the this compound-5,10-dione core. | - Try dissolving the compound in polar aprotic solvents like DMSO or DMF. - For characterization, consider using techniques that require small amounts of dissolved sample, or solid-state analysis. |
| Inconsistent reaction times | Variation in reaction temperature or catalyst efficiency. | - Maintain a consistent reaction temperature using an oil bath and a temperature controller. - If using a catalyst, ensure it is fresh and of high purity. Some reactions may benefit from acidic catalysts like acetic acid.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound-5,10-diones?
A1: The most frequently used starting material is 2,3-dichloro-1,4-naphthoquinone.[1][3] This compound undergoes a multi-step reaction to form the desired this compound-5,10-dione ring system.[1][3]
Q2: What are the key intermediates in the synthesis starting from 2,3-dichloro-1,4-naphthoquinone?
A2: The key intermediate is 2,3-diamino-1,4-naphthoquinone.[1] This is typically synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with sodium azide to form a diazido derivative, which is then reduced.[1]
Q3: What types of α-dicarbonyl compounds can be used for the condensation step?
A3: A wide range of both symmetric and unsymmetric α-dicarbonyl compounds can be used to introduce various substituents at the C-2 and C-3 positions of the this compound-5,10-dione core.[1][4] Examples include glyoxal, benzil, and their derivatives.[2]
Q4: What are the typical reaction conditions for the condensation of 2,3-diamino-1,4-naphthoquinone with an α-dicarbonyl compound?
A4: The condensation is often carried out by refluxing the reactants in a solvent like ethanol or acetic acid.[1][2][5] The reaction time can vary from a few hours to overnight depending on the specific reactants.[2]
Q5: Are there alternative synthetic routes to this compound-5,10-diones?
A5: Yes, other synthetic strategies exist, although they are less common. These can include cycloaddition reactions and methods starting from different naphthalene derivatives.[4]
Experimental Protocols
Protocol 1: Synthesis of 2,3-diamino-1,4-naphthoquinone from 2,3-dichloro-1,4-naphthoquinone
Materials:
-
2,3-dichloro-1,4-naphthoquinone
-
Sodium azide (NaN₃)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2,3-dichloro-1,4-naphthoquinone in ethanol.
-
Add 2 equivalents of sodium azide to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Once the formation of the diazido derivative is complete, carefully add a solution of sodium dithionite in water to the reaction mixture.
-
Stir the mixture until the color changes, indicating the reduction to 2,3-diamino-1,4-naphthoquinone.
-
The product can be isolated by filtration and washed with water and cold ethanol.
Protocol 2: Synthesis of 2,3-Diphenylthis compound-5,10-dione
Materials:
-
2,3-diamino-1,4-naphthoquinone
-
Benzil
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolve equimolar amounts of 2,3-diamino-1,4-naphthoquinone and benzil in ethanol or glacial acetic acid.[2]
-
Reflux the reaction mixture for 2-4 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, which often precipitates out of the solution, can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/methanol mixture.[2]
Reaction Parameters Summary
| Reactants | Solvent | Catalyst | Temperature | Reaction Time | Yield | Reference |
| 2,3-diamino-1,4-naphthoquinone, Benzil | Ethanol | None | Reflux | 2 h | Not specified | [2] |
| 2,3-diamino-1,4-naphthoquinone, various α-dicarbonyls | Acetic Acid | None | Reflux | Not specified | Not specified | [1] |
| 2,3-diaminonaphthalene, Benzil | Ethanol | None | Reflux | 2 h | Not specified | [2] |
Visualized Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of this compound-5,10-Dione Based Pyridine Derivatives and their Antimycobacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Survey of Synthetic Routes and Antitumor Activities for this compound-5,10-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurities in the synthesis of novel quinoxaline derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of novel quinoxaline derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during quinoxaline synthesis, their probable causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Typical Yield/Purity Impact |
| Low Yield of Desired Quinoxaline | Incomplete reaction. | - Increase reaction time or temperature. - Use a more efficient catalyst.[1] | Yields can often be improved to >90%.[1] |
| Degradation of starting materials or product. | - Lower the reaction temperature. - Use milder reaction conditions (e.g., greener catalysts).[2] | Purity can be significantly improved by avoiding harsh conditions. | |
| Mechanical loss during work-up. | - Optimize extraction and filtration procedures. | - | |
| Presence of Benzimidazole Impurities | Rearrangement of the quinoxaline skeleton, often under strongly acidic conditions or high temperatures. | - Use milder acid catalysts or catalyst-free "green" synthetic methods.[3] - Avoid excessively high temperatures and prolonged reaction times.[3] | Can be a significant impurity if not controlled. |
| Formation of Quinoxaline N-oxides | Over-oxidation of the quinoxaline ring. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. - Avoid strong oxidizing agents if not required for the synthesis. | - |
| Incomplete Condensation (Dihydroquinoxaline Intermediate) | The final oxidation step is incomplete. | - Introduce a mild oxidant. Often, stirring the reaction mixture open to the air is sufficient. - Choose a catalyst that facilitates the final oxidation step. | - |
| Multiple Unidentified Spots on TLC | Complex side reactions or decomposition. | - Ensure the purity of starting materials. - Lower the reaction temperature and shorten the reaction time. - Consider using a milder catalyst. | Can indicate a significant loss of material to side products. |
| Difficulty in Purification | The product and impurities have similar polarities. | - Optimize the eluent system for column chromatography. A mixture of hexane and ethyl acetate is a common starting point.[4] - Try a different purification technique, such as recrystallization from a different solvent system. Ethanol is a commonly used solvent.[4] | High purity (>98%) is often achievable with optimized purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
The most prevalent method is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[4] This versatile reaction allows for the synthesis of a wide variety of substituted quinoxalines.
Q2: How can I minimize the formation of side products?
Minimizing side products involves careful control of reaction conditions. Key strategies include:
-
Use of High-Purity Starting Materials: Impurities in the starting materials, such as oxidized or degraded 1,2-dicarbonyl compounds, can lead to side reactions.
-
Control of Reaction Atmosphere: Performing reactions under an inert atmosphere (nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
-
Optimization of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote side reactions and decomposition.
-
Catalyst Selection: Employing milder or "green" catalysts can reduce the formation of byproducts like benzimidazoles.[3]
Q3: What are the best methods for purifying quinoxaline derivatives?
The most common and effective purification methods are:
-
Recrystallization: This is a highly effective technique for purifying solid quinoxaline products.[4] Ethanol is a frequently used solvent for this purpose.[4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective method.[4] A common eluent system is a mixture of hexane and ethyl acetate.[4]
Q4: How do I choose the right analytical technique to assess the purity of my compound?
The choice of analytical technique depends on the specific needs of your analysis:
-
Thin-Layer Chromatography (TLC): Ideal for rapid monitoring of reaction progress and for initial purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to separate and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used to identify and quantify impurities with distinct signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile quinoxaline derivatives and provides information on both the identity and quantity of impurities.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoxaline Derivatives via Condensation
This protocol describes the synthesis of a quinoxaline derivative from an o-phenylenediamine and a 1,2-dicarbonyl compound using a recyclable heterogeneous catalyst at room temperature.[1]
Materials:
-
o-Phenylenediamine (1 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (100 mg)[1]
-
Toluene (8 mL)
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Add toluene (8 mL) to the flask.
-
Add the alumina-supported catalyst (100 mg) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.[1]
Protocol 2: General Procedure for Purification by Column Chromatography
This protocol provides a general guideline for the purification of quinoxaline derivatives using silica gel column chromatography.
Materials:
-
Crude quinoxaline derivative
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., hexane/ethyl acetate mixture)
-
Standard column chromatography apparatus
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC that provides good separation of the desired product from impurities (aim for an Rf value of 0.2-0.4 for the product).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If solubility is low, the crude product can be adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the purified quinoxaline derivative.
Visualizations
Quinoxaline Synthesis Workflow
Caption: General workflow for the synthesis and purification of quinoxaline derivatives.
Troubleshooting Logic for Impurity Formation
Caption: A logical diagram for troubleshooting common impurities in quinoxaline synthesis.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Aggregation-Induced Emission (AIE) Experiments with Quinoxalines
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with quinoxaline-based luminogens exhibiting aggregation-induced emission (AIE).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during AIE experiments with quinoxalines.
Q1: My quinoxaline derivative shows strong fluorescence in a good solvent but weakens or disappears upon aggregation. Isn't this the opposite of AIE?
A: Yes, this phenomenon is known as aggregation-caused quenching (ACQ), which is the more conventional behavior for many fluorescent molecules.[1] In ACQ, molecules form aggregates that provide non-radiative decay pathways, leading to a decrease in fluorescence. True AIEgens are typically non-emissive or weakly emissive in dilute solutions and show a significant enhancement of fluorescence upon aggregation. If you observe ACQ, it is likely that your specific quinoxaline derivative does not possess AIE properties under the tested conditions.
Q2: I'm not observing any significant fluorescence enhancement when I add a poor solvent to my quinoxaline solution. What could be wrong?
A: Several factors could be at play:
-
Incorrect Solvent/Anti-Solvent System: The choice of the "good" solvent and "poor" solvent (anti-solvent) is critical for inducing aggregation. The good solvent should fully dissolve the quinoxaline derivative, while the anti-solvent should be miscible with the good solvent but cause the compound to precipitate or aggregate. Experiment with different solvent combinations. Common choices include THF/water, DMSO/water, or dioxane/water mixtures.[2]
-
Insufficient Anti-Solvent: The fraction of the anti-solvent may not be high enough to induce aggregation. Continue to add the anti-solvent in increasing fractions (e.g., up to 90-99% of the total volume) and monitor the fluorescence at each step.[2]
-
Concentration Effects: The concentration of your quinoxaline derivative might be too low. While AIE is a concentration-dependent phenomenon, a minimum concentration is often required for aggregation to occur. Try increasing the concentration of your stock solution.
-
Molecular Structure: Not all quinoxaline derivatives are AIE-active. The presence of rotatable groups, such as phenyl rings, is often a key structural feature that leads to AIE by restricting intramolecular rotation (RIR) in the aggregated state.[3]
Q3: The fluorescence intensity of my AIEgen is inconsistent between experiments. What could be the cause of this variability?
A: Reproducibility issues can arise from several sources:
-
Aggregate Size and Morphology: The size and shape of the aggregates can influence the fluorescence intensity. These can be affected by the rate of addition of the anti-solvent, stirring speed, and temperature. For more consistent results, standardize these parameters in your protocol.
-
Impurities: Fluorescent or quenching impurities in your sample or solvents can interfere with the measurements. Ensure your quinoxaline derivative is of high purity and use high-purity solvents.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical degradation of the fluorophore, resulting in decreased fluorescence intensity. Minimize exposure times and use the lowest effective excitation intensity.
Q4: How can I confirm that the observed fluorescence enhancement is due to aggregation?
A: Besides fluorescence spectroscopy, you can use other techniques to characterize the formation of aggregates:
-
Dynamic Light Scattering (DLS): This technique can be used to measure the size of particles in a solution. A significant increase in particle size upon addition of the anti-solvent provides direct evidence of aggregation.
-
UV-Vis Spectroscopy: Changes in the absorption spectrum, such as the appearance of scattering effects (a tailing at longer wavelengths), can indicate the formation of aggregates.
Quantitative Data Summary
The following tables summarize key photophysical data for selected quinoxaline-based AIEgens.
Table 1: Photophysical Properties of Selected Quinoxaline AIEgens
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent System |
| Quinoxaline Derivative 1 | 364 | 425 (in solid state) | Not Reported | THF |
| Quinoxaline Derivative 2 | 371 | 417 | Not Reported | THF |
| Quinoxaline Derivative 3 | 369 | 422 | Not Reported | THF |
| Pyrrolidinylvinylquinoxaline (PVQ) Derivative | Not specified | ~500-600 (in aggregates) | Enhanced in aggregates | Ethanol/Water |
| Indolo[2,3-b]quinoxaline Derivative (IQ4) | Not specified | Enhanced in aggregates | AIE-active | Not specified |
Data compiled from various sources.[4][5][6]
Table 2: Effect of Solvent Polarity on a Pyrrolidinylvinylquinoxaline Derivative
| Solvent | Emission Max (λem, nm) |
| n-Hexane | 430 |
| Benzene | Not Reported |
| Ethyl Acetate | Not Reported |
| Acetone | Not Reported |
| DMSO | Not Reported |
| Methanol | Not Reported |
| Aqueous Buffer (pH 7.4) | 607 |
This table illustrates the solvatochromic effect, where the emission wavelength changes with solvent polarity.
Experimental Protocols
Protocol 1: General Procedure for AIE Measurement of a Quinoxaline Derivative
This protocol outlines the steps to determine if a quinoxaline derivative exhibits AIE properties.
Materials:
-
Quinoxaline derivative of interest
-
High-purity "good" solvent (e.g., Tetrahydrofuran - THF)
-
High-purity "anti-solvent" (e.g., deionized water)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Volumetric flasks and micropipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the quinoxaline derivative in the good solvent (e.g., 1 x 10⁻³ M in THF).
-
Sample Preparation: Prepare a series of solutions in cuvettes with varying fractions of the anti-solvent. For example, to a constant volume of the stock solution, add the appropriate amount of the good solvent and anti-solvent to achieve final anti-solvent fractions (fₐ) of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 99% by volume. Ensure the final concentration of the quinoxaline derivative is the same in all samples (e.g., 1 x 10⁻⁵ M).
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each sample.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum for each sample. Use the absorption maximum from the UV-Vis spectrum as the excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the anti-solvent fraction (fₐ). A significant increase in fluorescence intensity at higher anti-solvent fractions is indicative of AIE.[2]
Protocol 2: Synthesis of a Quinoxaline Derivative via Condensation Reaction
This protocol describes a general method for the synthesis of quinoxaline derivatives.
Materials:
-
A substituted o-phenylenediamine (1.0 mmol)
-
A 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Ethanol (as a solvent)
-
Catalyst (optional, e.g., a few drops of acetic acid)
-
Round-bottom flask, reflux condenser, and heating mantle
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol.
-
Catalyst Addition (Optional): Add a catalytic amount of acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[7][8][9][10]
Visualizations
Experimental Workflow
References
- 1. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Solvent-dependent fluorescence and circular dichroism properties of poly(quinoxaline-2,3-diyl)s bearing pyrene pendants - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. bioengineer.org [bioengineer.org]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing challenges in the scale-up synthesis of benzo[g]quinoxaline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of benzo[g]quinoxaline. Our goal is to help you address common challenges, optimize your reaction conditions, and improve the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the typical starting materials?
The most prevalent method for synthesizing the this compound core is the condensation reaction between a 2,3-diaminonaphthalene derivative and a 1,2-dicarbonyl compound.[1][2][3][4] This versatile reaction allows for the formation of a wide variety of substituted benzo[g]quinoxalines by choosing appropriately substituted starting materials.
Q2: What are the common challenges encountered during the scale-up of this compound synthesis?
Scaling up the synthesis of this compound often presents challenges such as:
-
Side Product Formation: The formation of impurities like benzimidazoles, quinoxaline dimers, and over-oxidation products can reduce the yield and complicate purification.[5]
-
Poor Solubility: Starting materials or the final product may have limited solubility in common organic solvents, affecting reaction kinetics and purification.
-
Exothermic Reactions: The condensation reaction can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety at a larger scale.
-
Purification Difficulties: Removing closely related impurities and colored byproducts can be challenging, often requiring multiple purification steps.[4]
-
Inconsistent Yields: Reproducibility of yields can be an issue when transitioning from lab scale to pilot or production scale.
Q3: How can I minimize the formation of common side products?
Minimizing side product formation requires careful control of reaction conditions:
-
Benzimidazoles: Avoid excessively high temperatures and prolonged reaction times, especially when using strong acid catalysts. Milder catalysts or catalyst-free methods can significantly reduce this rearrangement.[5]
-
Over-oxidation Products: Use high-purity 2,3-diaminonaphthalene and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine starting material.
-
Incomplete Condensation: Ensure stoichiometric balance of reactants and adequate reaction time. Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction endpoint.
Q4: What are the recommended methods for purifying this compound at scale?
Purification strategies for this compound derivatives include:
-
Recrystallization: This is an effective method for solid products. The choice of solvent is critical, with ethanol being a commonly used solvent.[4] The principle is to dissolve the crude product in a minimal amount of a hot, suitable solvent and allow it to cool slowly for pure crystals to form.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[4] A suitable eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.
-
Slurry Washing: Washing the crude product with a solvent in which the desired compound is poorly soluble but impurities are soluble can be an effective initial purification step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Screen for a more effective catalyst.[4]- Ensure proper mixing, especially in heterogeneous reactions. |
| Degradation of starting materials or product. | - Lower the reaction temperature.- Perform the reaction under an inert atmosphere.- Check the stability of reactants and product under the reaction conditions. | |
| Suboptimal stoichiometry. | - Carefully control the molar ratio of 2,3-diaminonaphthalene to the 1,2-dicarbonyl compound. | |
| Poor Purity / Multiple Spots on TLC | Formation of side products (e.g., benzimidazoles, oxidized impurities). | - Optimize reaction temperature and time.[5]- Use a milder catalyst.[5]- Purge the reaction vessel with an inert gas. |
| Use of impure starting materials. | - Recrystallize or purify starting materials before use. | |
| Dark Product Color | Oxidation of the 2,3-diaminonaphthalene starting material. | - Use fresh, high-purity diamine.- Handle the diamine under an inert atmosphere.- Consider adding an antioxidant, if compatible with the reaction. |
| Formation of colored polymeric byproducts. | - Optimize reaction conditions to favor the desired product.- Employ purification techniques like charcoal treatment or column chromatography. | |
| Difficulty with Product Isolation | Product is an oil or does not crystallize easily. | - Attempt to form a salt of the this compound if it has a basic nitrogen.- Try different crystallization solvents or solvent mixtures.- Use column chromatography for purification. |
| Product is highly soluble in the reaction solvent. | - Remove the reaction solvent under reduced pressure.- Perform a solvent swap to a solvent in which the product is less soluble to induce precipitation. |
Experimental Protocols
General Procedure for the Synthesis of 2-(4-Chlorophenyl)this compound
This protocol is based on the synthesis described by Al-Issa (2021).[1]
-
Synthesis of 3-(4-Chlorophenyl)-1,2-dihydrothis compound (Intermediate 2):
-
A mixture of naphthalene-2,3-diamine (1 mmol) and 4-chlorophenacyl bromide (1 mmol) in methanol, in the presence of fused sodium acetate, is stirred.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product is isolated. The reported yield for this step is 73%.[1]
-
-
Dehydrogenation to 2-(4-Chlorophenyl)this compound (Compound 3):
-
A solution of the intermediate compound 2 in acetic anhydride (25 mL) is refluxed for 2 hours.
-
After cooling, the reaction mixture is poured into ice-cold water with stirring.
-
The mixture is left for 24 hours.
-
The formed solid is filtered, washed with water, dried, and crystallized from a suitable solvent.
-
The reported yield for this step is 66%.[1]
-
Data Presentation
Table 1: Comparison of Yields for Substituted this compound Derivatives
| Compound | Substituent | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 3 | 2-(4-Chlorophenyl) | Naphthalene-2,3-diamine, 4-chlorophenacyl bromide | Acetic anhydride, reflux | 66 | [1] |
| 2 | 3-(4-Chlorophenyl)-1,2-dihydro | Naphthalene-2,3-diamine, 4-chlorophenacyl bromide | AcONa/MeOH | 73 | [1] |
Visualizations
Experimental Workflow: Synthesis of 2-(4-Chlorophenyl)this compound
Caption: Workflow for the two-step synthesis of a substituted this compound.
Logical Relationship: Troubleshooting Low Yields
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized Benzo[g]quinoxaline Derivatives
This guide provides a comprehensive overview of the essential analytical techniques for validating the chemical structures of newly synthesized benzo[g]quinoxaline derivatives. Tailored for researchers, scientists, and professionals in drug development, this document outlines standard experimental protocols, presents comparative data, and illustrates a typical validation workflow. The accurate structural confirmation of these compounds is a critical step, as the this compound scaffold is a key component in various pharmacologically active agents.
General Workflow for Structural Validation
The definitive structural elucidation of a novel this compound derivative requires a multi-faceted analytical approach. Data from several complementary techniques are integrated to provide unequivocal proof of the synthesized molecule's identity, purity, and stereochemistry. The typical workflow begins with synthesis and purification, followed by a series of spectroscopic and spectrometric analyses.
Caption: A general workflow for the synthesis, purification, and structural validation of this compound derivatives.
Data Presentation and Comparison of Analytical Techniques
The primary methods for structural validation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule.
Comparative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| 2-(4-Chlorophenyl)this compound | DMSO-d₆ | 9.66 | s (1H) | CH=N | [1] |
| 8.80 | s (2H) | H-5 and H-10 of this compound | [1] | ||
| 7.68–8.46 | m (8H) | Ar-H | [1] | ||
| 2,3-diphenylthis compound | DMSO-d₆ | 7.6 - 7.4 | m (10H) | Ar-H | [2] |
| 7.8 - 7.6 | m (6H) | Ar-H | [2] | ||
| This compound | Not Specified | 9.31 | s (1H) | Ar-H | [3] |
| 8.25-8.17 | m (2H) | Ar-H | [3] | ||
| 8.16-8.06 | m (2H) | Ar-H | [3] |
Comparative ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |
| 2-(4-Chlorophenyl)this compound | DMSO-d₆ | 150.49, 145.34 | C=N | [1] |
| 138.32–127.53 | Aromatic Carbons | [1] | ||
| This compound | CDCl₃ | 151.7, 143.3, 142.2, 141.5 | Quaternary & CH Carbons | [3] |
| 136.7, 130.2, 130.1, 129.6 | Aromatic Carbons | [3] | ||
| 129.5, 129.1, 129.0, 127.3 | Aromatic Carbons | [3] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the synthesized compound, which is crucial for confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Comparative Mass Spectrometry Data
| Compound | Ionization Method | m/z (Observed) | Assignment | Reference |
| 2-(4-Chlorophenyl)this compound | Not Specified | 292, 290 | [M]⁺+2, [M]⁺ | [1] |
| 2-Phenylquinoxaline | ESI | 207 | [M+H]⁺ | [3] |
| 2-(4-Nitro-phenyl)-quinoxaline | ESI | 252 | [M+H]⁺ | [3] |
X-ray Crystallography
When a suitable single crystal of the synthesized compound can be grown, X-ray crystallography provides an unambiguous determination of the complete three-dimensional molecular structure. This technique is considered the gold standard for structural proof. The structure of a photodimer of a benzo[2,3-g]quinoxaline was confirmed by X-ray crystallography[4]. Similarly, the structures of two new quinoxaline derivatives were confirmed by single-crystal X-ray analysis[5].
Experimental Protocols
Detailed and consistent experimental procedures are vital for obtaining reproducible and reliable data.
Protocol 1: General Synthesis of 2,3-Disubstituted Benzo[g]quinoxalines
The classical and most common method for synthesizing quinoxaline derivatives involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound[6][7].
-
Materials : Naphthalene-2,3-diamine (1 mmol), 1,2-dicarbonyl compound (e.g., Benzil) (1 mmol), Ethanol or Toluene (10 mL)[2][6].
-
Procedure :
-
To a solution of the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent, add the naphthalene-2,3-diamine (1 mmol).
-
The reaction mixture can be stirred at room temperature or heated under reflux[3][6]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled. The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.
-
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube[8].
-
Instrumentation : Analyses are typically performed on a 300, 400, or 500 MHz spectrometer[2][3][9].
-
Data Acquisition :
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation : A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) sources[3].
-
Data Acquisition :
Protocol 4: Single-Crystal X-ray Crystallography
-
Crystal Growth : Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution.
-
Data Collection : Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature.
-
Structure Solution and Refinement : Process the collected data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall 3D arrangement of atoms in the molecule[5][11].
References
- 1. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. heteroletters.org [heteroletters.org]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Benzo[g]quinoxaline Analogs as Anticancer Agents
Introduction: Benzo[g]quinoxaline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Structurally related to potent anticancer agents like mitoxantrone and doxorubicin, these molecules are recognized for their potential as DNA intercalating agents and enzyme inhibitors.[1][2] Their planar aromatic structure allows them to insert between DNA base pairs, potentially leading to replication errors and cell cycle arrest.[1][2] This guide provides a comparative study of the cytotoxic and mechanistic properties of various synthesized this compound analogs, with a focus on their activity against human breast cancer cells.
Comparative Cytotoxic Activity
A series of 2,4-disubstituted-benzo[g]quinoxaline derivatives were evaluated for their in vitro cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7.[1] The half-maximal inhibitory concentration (IC₅₀) values were determined using a standard MTT assay and compared with doxorubicin (Dox), a widely used chemotherapeutic agent.
The results, summarized in the table below, indicate that several analogs exhibit significant cytotoxicity.[1][2] Notably, compound 3 demonstrated the highest activity among the tested molecules, with an IC₅₀ value of 2.89 µM, which is comparable to that of doxorubicin (IC₅₀ = 2.01 µM).[1][2]
Furthermore, a structure-activity relationship analysis suggests that bromo-substitution enhances anticancer activity.[1] This is evidenced by comparing derivative 9 , which features dibromo substitution and an IC₅₀ of 8.84 µM, to derivative 4 , which lacks this substitution and has a higher IC₅₀ of 16.22 µM.[1][2]
Table 1: In Vitro Cytotoxicity of this compound Derivatives against MCF-7 Cells
| Compound | Substituents | IC₅₀ (µM)[1][2] |
| 2 | R¹=H, R²=Phenyl | > 50 |
| 3 | R¹=H, R²=4-chlorophenyl | 2.89 |
| 4 | R¹=H, R²=4-methoxyphenyl | 16.22 |
| 5a | R¹=H, R²=4-methylphenyl | 33.41 |
| 5b | R¹=H, R²=2,4-dimethylphenyl | 30.16 |
| 9 | R¹=Br, R²=4-methoxyphenyl | 8.84 |
| Doxorubicin | Reference Drug | 2.01 |
Mechanism of Action
To elucidate the underlying mechanism of their anticancer effects, the most potent analog, compound 3 , was subjected to further investigation. Studies focused on its ability to inhibit key cellular enzymes and induce programmed cell death (apoptosis).
Topoisomerase IIβ Inhibition
This compound analogs are known to function as chromophore-modified analogs of mitoxantrone, which targets DNA topoisomerase II.[1][2] Accordingly, compound 3 was evaluated for its inhibitory activity against topoisomerase IIβ (topo IIβ). The results revealed that compound 3 is a potent inhibitor of topo IIβ, with an IC₅₀ value of 32.16 µM.[1] While the reference drug doxorubicin was more potent (IC₅₀ = 3.31 µM), this finding confirms that topo IIβ inhibition is a key mechanism of action for this class of compounds.[1]
Induction of Apoptosis
The induction of apoptosis is a hallmark of many effective anticancer drugs.[2] Cell cycle analysis of MCF-7 cells treated with compound 3 showed an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis.[2][3] To confirm this, the levels of key regulatory proteins in the mitochondrial (intrinsic) pathway of apoptosis were measured. Treatment with compound 3 led to the activation and upregulation of the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl2.[2][3] This shift in the Bax/Bcl2 ratio is a critical event that triggers the apoptotic cascade, leading to cancer cell death.
Experimental Protocols
The following methodologies were employed to generate the comparative data presented in this guide.
In Vitro Cytotoxicity (MTT Assay)
The cytotoxic effects of the synthesized this compound derivatives were assessed against the MCF-7 breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1][2]
-
Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 1 × 10⁴ cells per well.
-
Incubation: The plates were incubated for 48 hours at 37 °C in a humidified atmosphere containing 5% CO₂.
-
Compound Treatment: After incubation, the cells were treated with various concentrations of the this compound analogs and the reference drug, doxorubicin, for 24 hours.
-
MTT Addition: Following treatment, the medium was removed, and MTT dye was added to each well. The plates were then incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The resulting purple formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability. The IC₅₀ value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.[1]
Topoisomerase IIβ Inhibition Assay
The inhibitory activity of the lead compound against human DNA topoisomerase IIβ was quantified using a commercially available ELISA kit (Human DNA topo IIβ ELISA Kit # MBS942146).[1] The assay was performed according to the manufacturer's instructions, allowing for the determination of the IC₅₀ value by measuring the extent of enzyme inhibition at various compound concentrations.
Apoptosis and Cell Cycle Analysis
The induction of apoptosis was evaluated through multiple assays:
-
Cell Cycle Analysis: MCF-7 cells treated with the test compound were analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle. An increase in the sub-G1 (or pre-G1) cell population was indicative of apoptosis.[2]
-
Bax and Bcl2 Protein Quantification: The levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl2 were measured using ELISA assays.[2][3] This allowed for the direct assessment of the compound's impact on the key regulators of the intrinsic apoptotic pathway.
Conclusion
The comparative analysis demonstrates that this compound analogs are a promising class of anticancer agents.[2] Specifically, 2,4-disubstituted derivatives show potent cytotoxicity against the MCF-7 breast cancer cell line, with compound 3 exhibiting activity comparable to the clinical drug doxorubicin.[1] The mechanism of action for these compounds involves the inhibition of topoisomerase IIβ and the induction of apoptosis via modulation of the Bax/Bcl2 protein ratio.[1][3] These findings, supported by detailed experimental data, highlight specific structural features, such as halo-substitutions, that enhance biological activity and provide a strong foundation for the further development of this compound-based cancer therapeutics.
References
- 1. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
Benzo[g]quinoxaline vs. other heterocyclic compounds in organic electronics
For researchers, scientists, and drug development professionals, the selection of core building blocks for organic electronic materials is a critical decision that dictates the ultimate performance and stability of devices. This guide provides an objective comparison of benzo[g]quinoxaline with other common heterocyclic compounds—thiophene, furan, and pyridine—in the context of organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
This compound, a nitrogen-containing polycyclic aromatic hydrocarbon, has emerged as a promising electron-accepting moiety in organic electronics. Its rigid, planar structure and tunable electronic properties through synthetic modification make it an attractive candidate for various applications. This guide synthesizes experimental data from recent literature to offer a comparative analysis of its performance against established heterocyclic systems.
Performance in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, the power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current density (Jsc) are key metrics. This compound and its derivatives are often incorporated as electron-acceptor units in non-fullerene acceptors (NFAs) or as part of the backbone of donor-acceptor copolymers.
Table 1: Comparison of Heterocyclic Compounds in Organic Solar Cells
| Heterocycle Core | Polymer/Small Molecule | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | Reference |
| This compound derivative | PM6:BQ-2Cl-FBr | Conventional | 11.54 | 0.928 | 20.96 | [1] |
| Quinoxaline-Thiophene Copolymer | PQx6T:PC71BM (1:3) | Conventional | 1.80 | 0.47 | 9.05 | [2] |
| Thiophene-Quinoxaline Copolymer | TQ1:PC71BM | Conventional | ~5.0 | - | - | [3] |
| Thiophene-based Homopolymer | P15:BTP-eC9 | Conventional | 11.5 | - | 22.04 | [4] |
| Furan-based Dye | WS5 | DSSC | 5.5 | - | - | |
| Thiophene-based Dye | WS6 | DSSC | 3.5 | - | - |
Note: Direct comparison is challenging due to variations in device architecture, donor/acceptor materials, and fabrication conditions across different studies.
Quinoxaline-based materials have demonstrated the potential for high power conversion efficiencies, with recent advancements in non-fullerene acceptors pushing PCEs towards 20%[5]. The inclusion of thiophene alongside quinoxaline in copolymers is a common strategy to modulate the electronic properties and improve performance[2][3]. While direct comparisons are limited, the data suggests that this compound derivatives can achieve high Voc and Jsc values, leading to respectable PCEs[1]. Thiophene-based systems also exhibit high performance, with some homopolymers reaching PCEs over 11%[4]. Furan-based dyes have also shown promise in dye-sensitized solar cells (DSSCs), outperforming their thiophene-based counterparts in some instances.
Performance in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the external quantum efficiency (EQE) is a critical parameter for evaluating the performance of emitter materials. This compound and other quinoxaline derivatives are utilized for their electron-transporting properties and as hosts or emitters, particularly for thermally activated delayed fluorescence (TADF).
Table 2: Comparison of Heterocyclic Compounds in Organic Light-Emitting Diodes
| Heterocycle Core | Emitter Type | Host/Dopant | Max. EQE (%) | Emission Color | Reference |
| Quinoxaline-based | TADF | Doped | 15.3 | - | [6] |
| Quinoxaline/Carbazole | Phosphorescent | Host | 12.2 | Red | |
| Pyrido[2,3-b]pyrazine-based | TADF | Doped | 16.7 | Orange-Red | [7] |
| Quinoxaline-based | TADF | Doped | up to 20.5 | Green to Yellow-Green | |
| Iridium(III)bis(2-methyldibenzo-[f,h]quinoxaline) | Phosphorescent | Doped | up to 20 | Red | [8] |
Note: The performance of OLEDs is highly dependent on the device stack, including the choice of host material, transport layers, and emitter concentration.
Quinoxaline derivatives have proven to be versatile in OLED applications, enabling high EQEs in TADF and phosphorescent devices across the visible spectrum[6][7]. For instance, quinoxaline-based TADF emitters have achieved EQEs of up to 15.3%, and when combined with other moieties like carbazole, they serve as efficient hosts for red phosphorescent emitters with EQEs reaching 12.2%. Comparatively, pyrido[2,3-b]pyrazine, a pyridine-containing analogue, has also demonstrated excellent performance in TADF emitters, with reported EQEs as high as 16.7%[7]. This suggests that both quinoxaline and pyridine-based systems are strong candidates for high-efficiency OLEDs. Dibenzo[f,h]quinoxaline derivatives have also been noted for their potential in achieving deep blue emission[8].
Performance in Organic Field-Effect Transistors (OFETs)
Charge carrier mobility (µ) is the key performance metric for OFETs. The molecular packing and electronic structure of the heterocyclic core significantly influence how efficiently charges are transported through the semiconductor layer.
Table 3: Comparison of Heterocyclic Compounds in Organic Field-Effect Transistors
| Heterocycle Core | Material Type | Mobility (µ) (cm²/Vs) | Carrier Type | Reference |
| Dibenzo[f,h]furazano[3,4-b]quinoxaline derivative | Small Molecule | ~10⁻⁴ | Hole | [9] |
| Quinoxaline-Thiophene Derivative | Small Molecule | - | - | [10] |
| Furan-substituted Benzodithiophene | Polymer | > 8 | Hole | [11] |
| Quinoidal Oligofuran | Small Molecule | 7.7 | - | [12] |
| Benzannulated Pentathienoacene | Small Molecule | 0.04 | Hole | [13] |
Note: Mobility values are highly dependent on film deposition techniques, substrate treatments, and device architecture.
While data directly comparing the mobility of this compound with other heterocycles is scarce, some insights can be drawn. Dibenzo[f,h]furazano[3,4-b]quinoxalines have shown hole mobilities in the order of 10⁻⁴ cm²/Vs[9]. In contrast, furan-containing polymers have demonstrated remarkably high hole mobilities, exceeding 8 cm²/Vs in electrolyte-gated OFETs, with some quinoidal oligofurans reaching up to 7.7 cm²/Vs[11][12]. Thiophene-based materials, such as benzannulated pentathienoacenes, have also shown respectable hole mobilities of around 0.04 cm²/Vs[13]. This suggests that while quinoxaline-based materials are promising, furan and thiophene derivatives currently hold an advantage in achieving very high charge carrier mobilities in OFETs.
Experimental Methodologies
The performance of organic electronic devices is intrinsically linked to the synthesis of the active materials and the fabrication and characterization of the devices. Below are representative experimental protocols.
Synthesis of this compound Derivatives
A common route to synthesize substituted benzo[g]quinoxalines involves the condensation of a diamine with a dicarbonyl compound. For example, 2,4-disubstituted this compound derivatives can be synthesized from naphthalene-2,3-diamine and a suitable phenacyl bromide derivative[14].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fine Tuning the Glass Transition Temperature and Crystallinity by Varying the Thiophene-Quinoxaline Copolymer Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters: Tuning Normal Fluorescence to Thermally Activated Delayed Fluorescence and Emitting Color over the Entire Visible-Light Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ScholarWorks@Dongguk University: Furan-substituted benzodithiophene-based polymer semiconductors as charge transport materials for organic transistors and nanocrystal photovoltaics [scholarworks.dongguk.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and field-effect transistor performance of a benzoannulated pentathienoacene derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
The Ascendancy of Benzo[g]quinoxaline-Based Materials in Next-Generation OLEDs: A Comparative Analysis
For researchers, scientists, and professionals in drug development exploring advanced organic electronic materials, the emergence of benzo[g]quinoxaline derivatives marks a significant milestone in the evolution of Organic Light-Emitting Diodes (OLEDs). These materials are demonstrating considerable advantages over traditional alternatives, particularly in enhancing device efficiency, lifetime, and color purity. This guide provides an objective comparison of this compound-based materials with established alternatives, supported by experimental data, detailed methodologies, and visual representations of key concepts.
This compound and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial interest for their versatile applications in OLEDs. Their inherent electronic properties, including high electron affinity and good thermal stability, make them excellent candidates for various roles within the OLED architecture, including as host materials in the emissive layer (EML) and as electron-transporting materials (ETMs).[1][2]
This compound Derivatives as High-Performance Host Materials
In the emissive layer of an OLED, the host material plays a critical role in facilitating charge transport and transferring energy to the dopant (emitter) molecules. For phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the development of high-performance host materials is paramount. This compound-based materials have emerged as superior alternatives to the commonly used 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP).
The key advantages of this compound-based host materials lie in their bipolar charge transport characteristics. Unlike the hole-dominant transport in CBP, many this compound derivatives can efficiently transport both electrons and holes. This balanced charge flux within the emissive layer leads to a wider recombination zone and reduces the accumulation of charge carriers at the interfaces, thereby enhancing device efficiency and stability.[3][4]
Performance Comparison: this compound Derivatives vs. CBP as Host Materials
The following table summarizes the performance of red phosphorescent OLEDs (PhOLEDs) utilizing two novel bipolar host materials based on a carbazole/diphenylquinoxaline structure, M1 and M2, compared to a standard device using CBP as the host.
| Host Material | Emitter (dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (PE) (lm/W) | Max. Current Efficiency (CE) (cd/A) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| M1 | Ir(piq)₃ | 14.66 | - | - | 28,619 | - |
| M2 | Ir(piq)₃ | 15.07 | - | - | 28,818 | - |
| CBP | Ir(piq)₃ | ~12.1 | ~10.3 | - | - | - |
Data for M1 and M2 from a study on rationally designed quinoxaline-based bipolar host materials.[5][6] Data for CBP from a comparative study on bipolar host materials.[4]
The data clearly indicates that the devices employing the this compound-based hosts (M1 and M2) exhibit significantly higher maximum external quantum efficiencies and luminance compared to the CBP-hosted device. This enhancement is attributed to the improved charge balance and efficient energy transfer from the host to the emitter.
This compound Derivatives as Efficient Electron-Transporting Materials
The electron transport layer (ETL) in an OLED is responsible for receiving electrons from the cathode and transporting them to the emissive layer. The ideal ETM should possess high electron mobility, good thermal stability, and an appropriate lowest unoccupied molecular orbital (LUMO) energy level to facilitate electron injection. Tris(8-hydroxyquinolinato)aluminum (Alq₃) has been the workhorse ETM in OLEDs for decades.[7][8] However, researchers are actively seeking alternatives with improved performance.
Quinoxaline derivatives, due to their inherent electron-deficient nature, are excellent candidates for ETMs.[1] Their rigid molecular structure can lead to good morphological stability in thin films, which is crucial for device longevity.
Performance Comparison: Quinoxaline-Based ETMs vs. Traditional ETMs
Direct, side-by-side quantitative comparisons of this compound-based ETMs with Alq₃ in identical device structures are less common in the literature than for host materials. However, studies on various quinoxaline derivatives as ETMs have shown promising results. For instance, a novel bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), when used as a host material also demonstrated excellent electron transport properties.[6]
The following table provides a qualitative comparison and available quantitative data for a representative quinoxaline-based material used in an ETL context against the standard Alq₃.
| Property | This compound Derivative (Representative) | Tris(8-hydroxyquinolinato)aluminum (Alq₃) |
| Function | Electron Transport & Host Material | Electron Transport & Emitting Material |
| Electron Mobility | Generally high due to electron-deficient core | ~10⁻⁶ cm²/Vs |
| Thermal Stability | High, with decomposition temperatures often > 400 °C | High, with decomposition at ~415 °C |
| Device Performance (as ETL) | Demonstrates potential for high efficiency and brightness | Well-established performance in green OLEDs |
Note: Direct comparative data for a this compound-based ETM against Alq₃ in a standardized device is limited. The performance of quinoxaline derivatives is often reported in the context of their primary function in the specific study (e.g., as a host with good electron transport).
Experimental Protocols
To ensure the reproducibility and accurate comparison of results, detailed experimental protocols are essential.
Synthesis of a Representative this compound Derivative
A general and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[9] For example, the synthesis of 2,3-diphenylthis compound can be achieved through the reaction of 2,3-diaminonaphthalene with benzil.
Materials:
-
2,3-diaminonaphthalene
-
Benzil
-
Ethanol (or other suitable solvent like acetic acid)
Procedure:
-
Dissolve equimolar amounts of 2,3-diaminonaphthalene and benzil in ethanol.
-
Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain the pure 2,3-diphenylthis compound.
OLED Fabrication and Characterization
The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation.
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone for a few minutes to improve the work function of the ITO and enhance hole injection.
Device Fabrication (Vacuum Thermal Evaporation):
-
The organic layers and the metal cathode are deposited sequentially onto the ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr).
-
The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal microbalance.
-
A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) [Host:Dopant] / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
From the J-V-L data and the EL spectra, the external quantum efficiency (EQE), power efficiency (PE), and current efficiency (CE) are calculated.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: A typical multilayered OLED device structure.
Caption: A generalized workflow for OLED fabrication and characterization.
Caption: Versatile roles of this compound materials in OLEDs.
References
- 1. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. nbinno.com [nbinno.com]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzo[g]quinoxaline Anticancer Agents
The quest for novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the benzo[g]quinoxaline core has emerged as a privileged structure, demonstrating significant potential in the development of potent anticancer agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative overview of their performance backed by experimental data. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings to inform the rational design of next-generation this compound-based cancer therapies.
The this compound Scaffold: A Versatile Platform for Anticancer Drug Design
The this compound ring system, a fusion of a benzene, a pyrazine, and a naphthalene moiety, offers a unique and adaptable framework for interacting with various biological targets implicated in cancer progression. The planar nature of this polycyclic aromatic system allows for effective intercalation with DNA, a mechanism of action shared with established chemotherapeutic agents like doxorubicin.[1][2] Furthermore, the nitrogen atoms in the pyrazine ring provide sites for hydrogen bonding and coordination with enzymatic targets, while the extended aromatic system allows for a wide range of substitutions to modulate the compound's physicochemical properties and biological activity.[3][4]
The versatility of the this compound scaffold has led to the development of derivatives with diverse anticancer mechanisms, including topoisomerase inhibition, induction of apoptosis, and modulation of key signaling pathways.[5][6][7] Understanding the intricate relationship between the chemical structure of these derivatives and their biological activity is paramount for optimizing their therapeutic potential.
Decoding the Structure-Activity Relationship: A Comparative Analysis
Systematic modifications of the this compound core have yielded crucial insights into the structural requirements for potent anticancer activity. The following sections dissect the SAR based on substitutions at key positions of the this compound nucleus.
Substitutions on the Quinoxaline Ring (Positions 2 and 3)
The 2 and 3 positions of the quinoxaline moiety have been a primary focus for chemical modification. The introduction of various substituents at these positions significantly influences the anticancer potency.
-
Impact of Aromatic and Heteroaromatic Groups: Studies have shown that the introduction of aryl or heteroaryl groups at the C-2 and C-3 positions can enhance cytotoxic activity. For instance, a comparative analysis of 2,3-disubstituted quinoxalin-6-amine analogs revealed that 2,3-difuranyl derivatives exhibited superior antiproliferative activity compared to their 2,3-diphenyl counterparts.[4] This suggests that the electronic properties and spatial arrangement of these substituents play a critical role in target engagement.
-
Influence of Halogenation: The presence of halogen atoms, particularly bromine, has been shown to be beneficial for anticancer activity. For example, a this compound derivative with dibromo substitution (compound 9 ) displayed higher cytotoxic activity against the MCF-7 breast cancer cell line (IC50 = 8.84 µM) compared to its non-brominated analog (compound 4 , IC50 = 16.22 µM).[5][8] This highlights the potential of halogens to enhance binding affinity or alter the electronic landscape of the molecule.
Modifications on the Benzenoid Ring (Positions 6, 7, 8, and 9)
Substitutions on the distal benzenoid ring of the this compound system also play a crucial role in modulating anticancer efficacy.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents on the aromatic rings can have a profound impact on activity. Some studies on related quinoxaline derivatives suggest that electron-releasing groups on an aromatic ring fused to the second position of the quinoxaline system can increase activity, while electron-withdrawing groups may decrease it.[3] Conversely, other studies have indicated that electron-withdrawing groups like chlorine can lead to higher activity than electron-releasing groups like a methyl group.[3] These seemingly contradictory findings underscore the complexity of SAR and the importance of the specific substitution pattern and biological context.
The this compound-5,10-dione Subclass
A significant subclass of this compound anticancer agents is the this compound-5,10-diones. These compounds are structurally analogous to the anthracycline antibiotics and often exert their anticancer effects through DNA intercalation and topoisomerase inhibition.[1][9]
-
Side Chain Modifications: The introduction of side chains, often containing amino groups, to the dione core can significantly impact both potency and selectivity. For example, 2,3-bis(bromomethyl)this compound-5,10-dione has shown high cytotoxicity, particularly against sarcoma cell lines.[1] The reactive bromomethyl groups can potentially act as alkylating agents, forming covalent bonds with biological nucleophiles.
Comparative Performance Data of this compound Derivatives
To provide a clear and objective comparison, the following table summarizes the in vitro anticancer activity of selected this compound derivatives against the MCF-7 human breast cancer cell line.
| Compound ID | R1 | R2 | R3 | IC50 (µM) against MCF-7 | Reference |
| 3 | H | H | H | 2.89 | [5] |
| 4 | H | H | H | 16.22 | [5] |
| 9 | Br | Br | H | 8.84 | [5] |
| Doxorubicin | (Reference Drug) | 2.01 | [5] |
Table 1: In vitro cytotoxic activity of selected 2,4-disubstituted-benzo[g]quinoxaline derivatives against the MCF-7 breast cancer cell line.[5][8][10]
Experimental Protocols for Synthesis and Evaluation
The synthesis and biological evaluation of this compound derivatives are critical steps in the drug discovery process. The following sections provide representative experimental protocols.
General Synthesis of 2,4-Disubstituted-benzo[g]quinoxaline Derivatives
A common synthetic route to 2,4-disubstituted-benzo[g]quinoxalines involves the condensation of a substituted naphthalene-2,3-diamine with an appropriate dicarbonyl compound.[5]
Step-by-Step Protocol:
-
Starting Material Preparation: Synthesize the required naphthalene-2,3-diamine or 1,4-dibromonaphthalene-2,3-diamine as the key starting material.[5]
-
Condensation Reaction: A mixture of the naphthalene-2,3-diamine derivative (1 mmol) and the appropriate 1,2-dicarbonyl compound (1 mmol) is refluxed in glacial acetic acid (20 mL) for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with water and ethanol and purified by recrystallization or column chromatography to afford the desired this compound derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[5]
Diagram of Synthetic Workflow:
A representative workflow for the synthesis of this compound derivatives.
In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5][11]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 × 10^4 cells per well and incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives and incubated for an additional 24 hours.[5]
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with fundamental cellular processes.
Topoisomerase II Inhibition and Apoptosis Induction
Several this compound derivatives have been identified as potent inhibitors of topoisomerase IIβ, an enzyme crucial for DNA replication and repair.[5][6] Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptosis (programmed cell death). For instance, compound 3 was found to be a potent topoisomerase IIβ inhibitor and induced apoptosis in MCF-7 cells by activating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[5][6]
Diagram of a Proposed Signaling Pathway:
A simplified diagram illustrating the proposed mechanism of apoptosis induction by a this compound derivative.
STAT3 Pathway Inhibition
Recent studies have also implicated the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway as a mechanism of action for some quinoxaline derivatives.[7] The STAT3 pathway is often constitutively active in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis. A novel class of quinoxaline-arylfuran derivatives was found to inhibit STAT3 phosphorylation, leading to antiproliferative effects.[7]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The extensive SAR studies have revealed key structural features that govern their cytotoxic potency and mechanism of action. Substitutions at the 2, 3, and benzenoid positions of the quinoxaline ring system significantly influence biological activity, with halogenation and the introduction of specific aromatic moieties proving to be effective strategies for enhancing anticancer efficacy.
Future research in this area should focus on:
-
Rational Design of Novel Derivatives: Leveraging the established SAR to design and synthesize novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Elucidation of Molecular Targets: Employing advanced techniques to identify and validate the specific molecular targets of the most potent compounds to gain a deeper understanding of their mechanisms of action.
-
In Vivo Efficacy and Toxicity Studies: Progressing the most promising lead compounds into preclinical in vivo models to evaluate their therapeutic efficacy and assess their safety profiles.
By continuing to explore the rich chemical space of this compound derivatives and applying a rational, data-driven approach to drug design, the scientific community can unlock the full therapeutic potential of this remarkable scaffold in the fight against cancer.
References
- 1. A Survey of Synthetic Routes and Antitumor Activities for this compound-5,10-diones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 7. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalytic methods for quinoxaline synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of quinoxalines is a critical endeavor due to their wide-ranging biological activities. This guide provides an objective comparison of various catalytic methods for quinoxaline synthesis, supported by experimental data to inform the selection of the most suitable method for a given application.
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are prevalent in many biologically active molecules and pharmaceutical agents. The core synthetic strategy often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Over the years, numerous catalytic systems have been developed to enhance the efficiency, yield, and environmental friendliness of this transformation. These methods can be broadly categorized into transition-metal-catalyzed, organocatalyzed, nano-catalyzed, and transition-metal-free approaches. This guide will delve into a comparative analysis of these methods, presenting quantitative data and detailed experimental protocols.
Comparative Data of Synthetic Methodologies
The following table summarizes the key quantitative parameters for the synthesis of 2,3-diphenylquinoxaline, a model compound, using various catalytic methods. This allows for a direct comparison of their efficiency under different reaction conditions.
| Synthesis Method Category | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Transition-Metal-Free | None (Thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% | [1] |
| Transition-Metal-Free | Catalyst-Free | Methanol | Room Temperature | 1 min | 93% | [2] |
| Transition-Metal-Free | Iodine (20 mol%) | DMSO | 80 °C | 3 - 5 hours | 78 - 99% | [3][4] |
| Organocatalyst | Camphorsulfonic Acid (20 mol%) | Ethanol | Room Temperature | 2 hours | 98% | [5] |
| Organocatalyst | Nitrilotris(methylenephosphonic acid) (5 mol%) | Not Specified | Not Specified | Short | 80 - 97% | [3] |
| Organocatalyst | Phenol (20 mol%) | EtOH/H₂O | Room Temperature | 10 min | 98% | [6] |
| Heterogeneous Lewis Acid | CrCl₂·6H₂O (0.01 g) | Ethanol | Room Temperature | 36 min | 92% | [7] |
| Heterogeneous Lewis Acid | CuSO₄·5H₂O (0.01 g) | Ethanol | Room Temperature | 14 min | 90% | [7] |
| Heterogeneous Catalyst | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [1][8] |
| Nanocatalyst | Silica Nanoparticles (0.6 g) | Solvent-free | Room Temperature | Not Specified | High | [9][10] |
| Nanocatalyst | Fe₃O₄@SiO₂/Schiff base/Co(II) (0.03 g) | EtOH/H₂O | Room Temperature | Not Specified | 95% | [9] |
| Photochemical | Sodium Hypochlorite | Ethanol/Water | Not Specified | 2 hours | 96% | [11] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | [1] |
| Sonochemical | Oxalic Acid | Not Specified | Room Temperature | 10 min | High | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2,3-diphenylquinoxaline via three distinct and representative catalytic methods.
Organocatalyzed Synthesis using Camphorsulfonic Acid
This method exemplifies a green and efficient approach using an organocatalyst at room temperature.[5]
-
Reactants: A solution of benzil (1 mmol) and o-phenylenediamine (1 mmol) is prepared in ethanol (5 mL).
-
Catalyst Addition: Camphorsulfonic acid (20 mol%) is added to the solution.
-
Reaction: The mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cold water (5 mL) is added to the reaction mixture, and stirring is continued until a solid precipitate forms.
-
Purification: The solid product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.
Heterogeneous Catalysis using Alumina-Supported Heteropolyoxometalates
This protocol utilizes a solid-supported catalyst that can be easily recovered and reused, highlighting a sustainable approach.[8][13]
-
Reactants: In a suitable reaction vessel, o-phenylenediamine (1 mmol) and benzil (1 mmol) are dissolved in toluene (7 mL).
-
Catalyst Addition: 100 mg of CuH₂PMo₁₁VO₄₀ supported on alumina is added to the mixture.
-
Reaction: The reaction is stirred at room temperature (25°C) for 2 hours.
-
Work-up and Isolation: The catalyst is separated by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel.
Catalyst-Free Synthesis in Methanol
This protocol showcases a remarkably simple, rapid, and green synthesis without the need for any catalyst.[2]
-
Reactants: In a vessel open to the air, o-phenylenediamine (1 mmol) is dissolved in methanol (5 mL).
-
Reagent Addition: Benzil (1 mmol) is added to the solution.
-
Reaction: The mixture is stirred at ambient temperature for just one minute.
-
Work-up and Isolation: The reaction mixture is then concentrated to afford the crude product.
-
Purification: The crude product is purified by recrystallization to yield pure 2,3-diphenylquinoxaline.
Visualizing the Methodologies
To better understand the experimental processes and the relationships between the different catalytic strategies, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of quinoxalines.
Caption: Logical relationships between different catalytic methods for quinoxaline synthesis.
Conclusion
The synthesis of quinoxalines has seen significant advancements, moving towards greener, more efficient, and cost-effective methods. The choice of a specific catalytic system depends on the desired scale, available resources, and the specific functionalities of the substrates. Transition-metal-free methods, particularly those that are catalyst-free or use mild organocatalysts, are highly attractive for their simplicity and environmental benefits.[2][3] On the other hand, heterogeneous and nano-catalysts offer the advantage of easy separation and reusability, which is crucial for industrial applications.[8][9] Ultimately, the data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in the synthesis of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijrar.org [ijrar.org]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Validating In Silico ADMET and Toxicity Predictions for Novel Quinoxaline Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico predictions with experimental data for new quinoxaline derivatives, offering a framework for validating computational models in drug discovery.
The development of novel therapeutic agents increasingly relies on computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This in silico approach significantly reduces the time and cost associated with preclinical studies. However, the predictive power of these models must be rigorously validated through experimental studies. This guide focuses on quinoxaline derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities, and provides a comparative analysis of their in silico predicted ADMET profiles against in vitro experimental data.
Comparison of In Silico Predictions and In Vitro Experimental Data
The following tables summarize the in silico ADMET and toxicity predictions for representative quinoxaline derivatives from recent studies and compare them with available in vitro experimental data. The primary experimental validation presented is cytotoxicity against various cancer cell lines, which serves as a key indicator of the toxicity aspect of the ADMET profile.
Table 1: In Silico ADMET and Toxicity Predictions for Quinoxaline-Based VEGFR-2 Inhibitors
| Compound ID | Molecular Formula | Predicted Human Intestinal Absorption (%) | Predicted BBB Permeability (logBB) | Predicted Hepatotoxicity | In Vitro Cytotoxicity IC50 (µM) - HepG2 (Liver Cancer) | In Vitro Cytotoxicity IC50 (µM) - MCF-7 (Breast Cancer) |
| 15b | C26H23N5O3 | High | Low | No | 4.2 | 5.8 |
| 17b | C27H25N5O3 | High | Low | No | 2.3 | 2.8 |
| Sorafenib | C21H16ClF3N4O3 | High | Low | Yes | 2.17 | 3.51 |
Source: Data synthesized from studies on new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors. In silico predictions were performed using commercially available software.[1]
Table 2: In Silico ADMET and In Vitro Anticancer Activity of Quinoxaline-Isoxazole-Piperazine Conjugates
| Compound ID | Molecular Formula | Predicted Lipinski's Rule of Five Violations | Predicted GI Absorption | Predicted BBB Permeant | In Vitro Cytotoxicity IC50 (µM) - HCT-116 (Colon Cancer) | In Vitro Cytotoxicity IC50 (µM) - MCF-7 (Breast Cancer) | In Vitro Cytotoxicity IC50 (µM) - HepG2 (Liver Cancer) |
| 5d | C29H29N5O2 | 0 | High | No | 1.05 | 1.12 | 1.54 |
| 5e | C28H26ClN5O2 | 0 | High | No | 0.98 | 1.04 | 1.21 |
| 5f | C28H26FN5O2 | 0 | High | No | 1.12 | 1.24 | 1.68 |
| Erlotinib | C22H23N3O4 | 0 | High | Yes | 3.24 | 3.54 | 4.28 |
Source: Data from research on quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. In silico pharmacokinetic assessment was conducted using SWISS-ADME and pkCSM.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Antiproliferative Activity (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116) are seeded in 96-well plates at a density of 5x10^4 to 1x10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and a control drug (e.g., Sorafenib, Erlotinib) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro VEGFR-2 Enzyme Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Assay Principle: The assay is typically performed using a kinase assay kit that measures the phosphorylation of a substrate by VEGFR-2. The inhibition of this phosphorylation by the test compounds is quantified.
-
Procedure:
-
Recombinant human VEGFR-2 enzyme is incubated with the test compounds at various concentrations in a kinase assay buffer.
-
ATP and a specific substrate (e.g., a poly(Glu, Tyr) peptide) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is detected using a specific antibody and a detection reagent (e.g., a europium-labeled antibody in a time-resolved fluorescence resonance energy transfer - TR-FRET - assay).
-
-
Data Analysis: The IC50 values are calculated by measuring the decrease in the signal corresponding to substrate phosphorylation in the presence of the inhibitor.
Visualizing Workflows and Signaling Pathways
To better understand the logical relationships in the validation process and the biological context of quinoxaline derivatives' activity, the following diagrams are provided.
Caption: Experimental workflow for in silico prediction and in vitro validation.
Caption: VEGFR-2 signaling pathway inhibited by quinoxaline derivatives.
Caption: EGFR signaling pathway targeted by quinoxaline derivatives.
References
Benzo[g]quinoxaline-Based OLEDs: A Comparative Performance Analysis Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in the display and lighting industries, prized for their high contrast, vibrant colors, and design flexibility. The performance of these devices is intrinsically linked to the organic materials used within their emissive layers. While iridium-based phosphorescent emitters, such as Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), have long been the industry benchmark for green emission due to their high quantum yields, research into novel emitter materials continues to be a critical area of development.[1] This guide provides a comparative benchmark of emerging benzo[g]quinoxaline-based OLEDs against established industry standards, offering a comprehensive overview of their performance based on reported experimental data.
Performance Benchmark: this compound Derivatives vs. Industry Standard
The following tables summarize the key performance metrics of various this compound and related quinoxaline derivatives in OLEDs, compared against the well-established green phosphorescent emitter, Ir(ppy)3.
Table 1: Performance of this compound and Quinoxaline-Based OLEDs
| Emitter Material | Host Material | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Power Efficiency (lm/W) | Emission Color |
| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | - (Used as host) | 24.6% (for yellow phosphorescent device) | - | 49.6 (for yellow phosphorescent device) | Yellow |
| Quinoxaline-based TADF Emitters (DMAC-TTPZ, PXZ-TTPZ, PTZ-TTPZ) | - | up to 15.3% | up to 36,480 | 41.0 | Blue-shifted |
| Donor-acceptor quinoxaline derivatives | - | up to 7% (doped) | - | - | Deep Red |
| 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline | - | 1.08% | >1,000 | 1.11 | Green |
Data compiled from various research publications.[2][3][4] Note that device architectures and testing conditions may vary between studies, impacting direct comparability.
Table 2: Performance of Industry Standard Green Emitter
| Emitter Material | Host Material | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Power Efficiency (lm/W) | Emission Color |
| Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) | CBP | ~24% | - | - | Green |
| Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) | TCTA:B3PYMPM | 32.3% | - | 142 | Green |
Data compiled from various research publications and supplier information.[1][5][6] The performance of Ir(ppy)3 based devices can vary significantly with device architecture and host materials.
Experimental Workflow and Methodologies
The fabrication and characterization of OLEDs involve a series of precise steps conducted in a controlled cleanroom environment. The general workflow is outlined below.
Caption: Experimental workflow for OLED fabrication and characterization.
Detailed Experimental Protocols
1. Substrate Preparation:
-
Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol.
-
Surface Treatment: The cleaned substrates are often treated with oxygen plasma to increase the work function of the ITO and improve the interface with the subsequent organic layer.
2. Organic and Metal Layer Deposition:
-
High-Vacuum Thermal Evaporation: The organic layers (hole-transporting layer, emissive layer, and electron-transporting layer) and the metal cathode are deposited sequentially in a high-vacuum chamber (typically < 10⁻⁶ Torr).
-
Layer Thickness Control: The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
Doping: For doped emissive layers, the host and dopant materials are co-evaporated from separate sources at controlled rates to achieve the desired doping concentration.
3. Device Characterization:
-
Electrical Measurements: The current density-voltage (J-V) characteristics are measured using a source meter.
-
Optical Measurements: The electroluminescence (EL) spectra and luminance are measured using a spectroradiometer.
-
External Quantum Efficiency (EQE) Calculation: The EQE is calculated from the luminance, current density, and EL spectrum of the device.
-
Lifetime Measurement: The operational lifetime is typically determined by monitoring the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) under a constant current density.
Discussion
The data presented indicate that this compound derivatives and related quinoxaline compounds are a promising class of materials for OLED applications. Notably, some quinoxaline-based host materials have enabled yellow phosphorescent OLEDs with very high external quantum efficiencies (up to 24.6%) and power efficiencies (49.6 lm/W).[3] Furthermore, thermally activated delayed fluorescence (TADF) emitters based on quinoxaline have demonstrated high efficiencies and brightness, with EQEs reaching up to 15.3%.[4]
In comparison, the industry-standard green phosphorescent emitter, Ir(ppy)3, consistently achieves high EQEs, often exceeding 20%.[5] Advanced device architectures incorporating Ir(ppy)3 have pushed the EQE to over 30%.[6] While some of the reported this compound-based fluorescent emitters show more modest performance, the broader quinoxaline family demonstrates the potential to compete with, and in some aspects, even exceed the performance of standard phosphorescent emitters, particularly in the context of host materials and TADF emitters.
It is important to note that the performance of an OLED is not solely dependent on the emitter material but is heavily influenced by the entire device architecture, including the choice of host material, transport layers, and electrode interfaces. The variability in the reported data for this compound derivatives underscores the ongoing research and optimization in this area.
Conclusion
This compound-based materials represent a versatile class of compounds with significant potential for use in high-performance OLEDs. While direct, one-to-one comparisons with the industry-standard Ir(ppy)3 can be complex due to variations in device structures, the research clearly indicates that quinoxaline derivatives can achieve competitive, and in some cases, superior performance metrics. Continued research into the molecular design of this compound emitters and the optimization of device architectures is crucial for realizing their full potential in next-generation displays and lighting.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis of Benzo[g]quinoline Derivatives and Their Electroluminescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Photophysical Properties of Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have emerged as a versatile class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and drug development. Their rigid, aromatic structure serves as an excellent scaffold for the design of fluorescent probes, photosensitizers, and organic light-emitting diode (OLED) materials. The photophysical properties of these compounds, such as their absorption and emission characteristics, are highly tunable through the strategic introduction of various substituents onto the quinoxaline core. This guide provides a comparative analysis of the photophysical properties of substituted quinoxalines, supported by experimental data, to aid researchers in the selection and design of quinoxaline-based molecules for their specific applications.
Impact of Substitution on Photophysical Properties
The electronic nature and position of substituents on the quinoxaline ring play a crucial role in modulating its photophysical properties. Generally, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths, as well as the fluorescence quantum yield.
2,3-Disubstituted Quinoxalines
Substitution at the 2 and 3 positions of the quinoxaline ring has been extensively studied. Aryl substituents at these positions can extend the π-conjugation of the system, leading to a red-shift in both the absorption and emission spectra. The electronic nature of the substituents on these aryl rings further fine-tunes the photophysical properties.
| Compound/Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | Reference |
| 2,3-Diphenylquinoxaline | Dichloromethane | 345 | 400 | - | [1] |
| 2,3-Bis(4-methoxyphenyl)quinoxaline | Dichloromethane | 355 | 415 | - | |
| 2,3-Bis(4-nitrophenyl)quinoxaline | Dichloromethane | 360 | 550 | - | |
| 2,3-Bis(5-(4-methoxyphenyl)thiophen-2-yl)quinoxaline | Toluene | 446 | 516 | 0.53 | [2] |
| 2,3-Bis(5-(4-(diethylamino)phenyl)thiophen-2-yl)quinoxaline | Toluene | 476 | 545 | 0.61 | [2] |
Table 1: Photophysical Data for Selected 2,3-Disubstituted Quinoxalines. This table illustrates the effect of aryl and substituted aryl groups at the 2 and 3 positions on the absorption and emission maxima.
Quinoxalines with Donor-Acceptor Architecture
Creating a donor-acceptor (D-A) framework within the quinoxaline scaffold is a powerful strategy for tuning its photophysical properties. In this design, an electron-donating group is attached to one part of the molecule and an electron-withdrawing group to another, with the quinoxaline core often acting as the acceptor or part of the π-bridge. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in large Stokes shifts and high sensitivity to solvent polarity (solvatochromism).
| Donor Group | Acceptor Group | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | Reference |
| Dimethylacridan | Quinoxaline-methanone | Toluene | 425 | 580 | 0.16 (film) | [3] |
| Carbazole | Quinoxaline-methanone | Toluene | 380 | 550 | - | [3] |
| Phenothiazine | Quinoxaline-methanone | Toluene | 435 | 620 | 0.11 (film) | [3] |
| Biphenyl (at 2-position) | Quinoxaline | THF | 371 | 425 | - | [4] |
| N,N-dimethylaniline (at 6-position) | Quinoxaline | Dichloromethane | 410 | 530 | - |
Table 2: Photophysical Data for Selected Quinoxalines with Donor-Acceptor Architecture. This table highlights the significant red-shift in emission for D-A type quinoxalines due to intramolecular charge transfer.
Experimental Protocols
Synthesis of 2,3-Diphenylquinoxaline (A Representative Protocol)
This protocol describes a common method for the synthesis of 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Ethanol (or rectified spirit)
-
Deionized water
-
Beaker
-
Hot plate
-
Stirring bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve 2.1 g of benzil in 8 mL of warm ethanol in a beaker with stirring.
-
To this warm solution, add a solution of 1.1 g of o-phenylenediamine in 8 mL of ethanol.
-
Heat the reaction mixture on a water bath or hot plate for 30 minutes.[5] Care should be taken to avoid excessive boiling and evaporation of the solvent.[5]
-
After 30 minutes, remove the beaker from the heat and allow it to cool to room temperature.
-
Transfer the contents to a beaker and add water to precipitate the product.[6]
-
Cool the mixture in an ice bath to ensure complete crystallization.[6]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
-
Dry the purified crystals and determine the melting point (literature: 125-126 °C) and yield.
Measurement of Relative Fluorescence Quantum Yield (Φ_F)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[7]
Materials and Instruments:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Sample of the quinoxaline derivative
-
Spectroscopic grade solvent
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the quinoxaline sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.[7]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of the resulting straight line is the gradient (Grad).
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients of the plots for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the solvents used for the sample and the reference (if different).
-
-
Visualizing Photophysical Processes
To better understand the behavior of substituted quinoxalines upon light absorption, two key diagrams are presented below: an experimental workflow for their photophysical characterization and a conceptual diagram of the excited-state deactivation pathways.
Caption: Experimental workflow for the synthesis and photophysical characterization of substituted quinoxalines.
Caption: Simplified Jablonski diagram illustrating the principal photophysical deactivation pathways for a quinoxaline derivative.[8][9][10]
Conclusion
The photophysical properties of quinoxaline derivatives can be effectively tailored through chemical modification. The introduction of π-conjugating substituents at the 2 and 3 positions, as well as the creation of donor-acceptor systems, provides a versatile toolkit for tuning the absorption and emission characteristics of these molecules. The data and protocols presented in this guide offer a foundation for the rational design of novel quinoxaline-based compounds for a wide range of applications in science and technology. Careful consideration of the substituent effects and rigorous photophysical characterization are paramount to unlocking the full potential of this important class of heterocycles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical and experimental insights into the properties of donor–σ–acceptor type derivatives of quinoxaline and methanone containing different donor moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 10. edinst.com [edinst.com]
Experimental vs. Computational (DFT) Analysis of Benzo[g]quinoxaline Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational approaches to characterizing the properties of benzo[g]quinoxaline and its derivatives. This compound, a nitrogen-containing heterocyclic compound, and its analogues have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] Understanding the structural, spectroscopic, and electronic properties of these molecules is crucial for the rational design of new therapeutic agents. This guide will delve into the experimental techniques used for their characterization and compare the obtained data with theoretical predictions from Density Functional Theory (DFT) calculations.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data obtained from both experimental measurements and DFT calculations for a representative quinoxaline derivative. This side-by-side comparison highlights the strengths and limitations of each approach. The data presented is based on analyses of various quinoxaline derivatives reported in the literature, providing a consolidated overview.[3][4]
Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (FT-IR)
| Functional Group/Vibration | Experimental FT-IR (cm⁻¹) | DFT Calculated (cm⁻¹) |
| C-H aromatic stretching | 3143 - 2963 | 3107 - 3070 |
| C=N stretching | ~1656 | ~1645 |
| C=C aromatic stretching | 1605 - 1583 | 1600 - 1585 |
| C-Cl stretching | ~704 | ~683 |
Note: DFT calculated frequencies are often scaled to better match experimental values.[3]
Table 2: Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Atom Position | Experimental Chemical Shift (ppm) | DFT Calculated Chemical Shift (ppm) |
| ¹H | Aromatic (quinoxaline ring) | 7.68 - 8.46 | Similar range, varies with specific proton environment |
| ¹H | H-5 and H-10 | ~8.81 | Deviations can occur due to intermolecular interactions |
| ¹³C | C=N | 150.49, 145.34 | Good to excellent agreement generally observed |
| ¹³C | Aromatic | 138.32 - 127.53 | Good to excellent agreement generally observed |
Note: The accuracy of DFT-calculated NMR shifts can be influenced by the choice of functional, basis set, and solvent model.[5][6][7]
Table 3: Comparison of Experimental and DFT-Calculated Electronic Properties (UV-Vis)
| Parameter | Experimental (nm) | DFT Calculated (nm) |
| λmax (n→π*) | ~415 | ~415 (with appropriate functional) |
| HOMO-LUMO Energy Gap (eV) | Not directly measured | Can be calculated from orbital energies |
Note: Time-dependent DFT (TD-DFT) is employed for the calculation of electronic absorption spectra.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the analysis of this compound derivatives.
Synthesis of this compound Derivatives
A common and effective method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[8][9]
General Procedure:
-
A mixture of the appropriate naphthalene-2,3-diamine (1 equivalent) and a 1,2-dicarbonyl compound (1 equivalent) is prepared.
-
The reactants are dissolved in a suitable solvent, such as ethanol or acetic acid.[9]
-
The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 5 hours.[2][10]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., water, ethanol) and dried.
-
Purification is typically achieved by recrystallization from an appropriate solvent to yield the pure this compound derivative.[2]
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. Solid samples are often prepared as KBr pellets.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer at specific frequencies (e.g., 300 MHz for ¹H and 75.5 MHz for ¹³C). Deuterated solvents, such as DMSO-d₆ or CDCl₃, are used to dissolve the sample, with tetramethylsilane (TMS) serving as an internal standard.[11]
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, DMSO) and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a set period (e.g., 24-48 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for a few hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the analysis of this compound properties.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Benzo[g]quinoxaline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of benzo[g]quinoxaline, a heterocyclic compound utilized in various research applications.
This compound, like many azaarenes and nitrogen-containing heterocyclic compounds, requires careful handling and disposal as hazardous waste. Adherence to strict protocols is necessary to mitigate risks to personnel and the environment. The following procedures are based on general best practices for hazardous chemical waste and should be supplemented by consulting the specific Safety Data Sheet (SDS) for the this compound in use and your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Ventilation: Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2] The recommended method of disposal for this compound and similar chemical waste is through a licensed hazardous waste management company.[3]
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Segregate this compound waste from other waste streams to avoid incompatible mixtures.[2] Do not mix with acids, bases, or oxidizers unless compatibility has been confirmed by a qualified professional.
-
-
Containerization:
-
Solid Waste: Collect solid this compound, including contaminated items like weigh boats, pipette tips, and gloves, in a dedicated, leak-proof, and sealable container.[4] The original manufacturer's container is often suitable for the disposal of unused or expired chemicals.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container designed for liquid hazardous waste.
-
Ensure containers are made of a material compatible with the chemical.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste."[1][2]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity.
-
Indicate any other components in the waste mixture.
-
Include the date of waste generation and the name of the principal investigator or lab contact.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
The storage area should be well-ventilated and away from sources of ignition.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Final disposal should be carried out by a licensed and approved hazardous waste disposal facility, which will typically use high-temperature incineration for this type of organic compound.
-
Quantitative Data and Hazard Information
| Parameter | Information | Source |
| Chemical Formula | C₁₂H₈N₂ | Chem-Impex[5] |
| Appearance | Pale yellow to greyish yellow powder | Chem-Impex[5] |
| Primary Hazards | Likely skin, eye, and respiratory irritant. Toxicological properties not fully investigated. | Based on related compounds |
| Disposal Method | High-temperature incineration at a licensed facility. | General practice for azaarenes |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not typically published in scientific literature. The standard procedure is not a laboratory experiment but a regulated waste management process. The key "protocol" is the adherence to the step-by-step disposal procedures outlined above, which are derived from regulatory guidelines for hazardous waste management.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. fishersci.com [fishersci.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. chemimpex.com [chemimpex.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Benzo[g]quinoxaline
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Benzo[g]quinoxaline, a heterocyclic compound with significant applications in various research fields. Adherence to these protocols is crucial for minimizing exposure risks and ensuring compliant disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield should be worn.[2] Eyeglasses alone are insufficient.[3] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile, Butyl rubber) and a flame-retardant, antistatic lab coat are required.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary, especially when engineering controls are insufficient or when handling the powder form.[1][2] |
| Body Protection | A full-length, long-sleeved laboratory coat or a chemical-resistant apron should be worn.[4] Ensure shoes fully cover the feet.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
All procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Preparation:
-
Decontaminate the Workspace: Before beginning, thoroughly decontaminate the work surface inside the chemical fume hood.[2]
-
Gather Materials: Assemble all necessary equipment, including an analytical balance, spatulas, weighing paper or boats, and appropriate glassware.[2]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.[2]
Weighing and Solution Preparation:
-
Weighing: Place a clean weighing boat or paper on the tared analytical balance. Carefully transfer the desired amount of this compound onto the boat using a clean spatula. Avoid generating dust.[1][2]
-
Solution Preparation: Place a stir bar in the flask containing the appropriate solvent. Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.[2]
-
Complete Transfer: Rinse the weighing boat with a small amount of the solvent and add the rinse to the flask to ensure a complete transfer of the compound.[2]
-
Secure the Container: Securely cap the flask.[2]
General Handling Precautions:
-
Always wash hands thoroughly with soap and water after handling.[1]
-
Keep containers of this compound securely sealed when not in use.[1]
-
Store in original, properly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]
Disposal Plan: Ensuring Safe and Compliant Waste Management
The disposal of this compound and any contaminated materials must be handled by a licensed and approved hazardous waste disposal facility.[7] Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.[7]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables like weighing boats and pipette tips, in a dedicated, clearly labeled, and sealed container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any other components in the waste stream.[7]
Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]
-
Ensure all containers are kept tightly closed and are not leaking.[7]
The recommended disposal method for chlorinated, nitrogen-containing organic compounds like this compound is high-temperature incineration at an approved facility.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
